OVA-T4 Peptide
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H75N9O13 |
|---|---|
Molecular Weight |
950.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H75N9O13/c1-8-25(5)35(52-38(59)29(47)23-55)42(63)53-36(26(6)9-2)43(64)54-37(27(7)56)44(65)50-32(22-28-15-11-10-12-16-28)41(62)49-31(18-19-34(57)58)40(61)48-30(17-13-14-20-46)39(60)51-33(45(66)67)21-24(3)4/h10-12,15-16,24-27,29-33,35-37,55-56H,8-9,13-14,17-23,46-47H2,1-7H3,(H,48,61)(H,49,62)(H,50,65)(H,51,60)(H,52,59)(H,53,63)(H,54,64)(H,57,58)(H,66,67)/t25-,26-,27+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI Key |
LHCVSOBJLZOLJV-RASQMKTFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
What is the amino acid sequence of OVA-T4 peptide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OVA-T4 peptide is a synthetic octapeptide that serves as a valuable tool in immunological research, particularly in the study of T-cell activation, tolerance, and immunogenicity. It is a variant of the naturally occurring ovalbumin (OVA) peptide epitope, SIINFEKL, which is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] The this compound, with its specific amino acid substitutions, exhibits altered affinity for the T-cell receptor (TCR), making it an important reagent for dissecting the molecular and cellular mechanisms of T-cell recognition and response.
This technical guide provides a comprehensive overview of the this compound, including its amino acid sequence, its role in the MHC class I antigen presentation pathway, quantitative data regarding its activity, and detailed experimental protocols for its use.
This compound: Amino Acid Sequence and Properties
The this compound is a variant of the immunodominant OVA₂₅₇₋₂₆₄ peptide. The single-letter amino acid sequence of the this compound is SIITFEKL .[1]
| Property | Description |
| Full Name | Ovalbumin peptide (257-264) T4 variant |
| Sequence | Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL) |
| Parent Peptide | Ovalbumin (OVA) 257-264 (SIINFEKL) |
| MHC Restriction | H-2Kb (Murine MHC Class I) |
| Biological Activity | T-cell epitope with intermediate affinity for the OT-I TCR |
Signaling Pathway: MHC Class I Antigen Presentation
The this compound, like other endogenous antigens, is presented to CD8+ cytotoxic T-lymphocytes (CTLs) via the MHC class I pathway. This process is crucial for the initiation of an adaptive immune response against infected or malignant cells.
Quantitative Data
The affinity of the peptide-MHC complex for the TCR is a critical determinant of the ensuing T-cell response. The this compound is characterized as having an intermediate affinity for the OT-I TCR, which is specific for the OVA₂₅₇₋₂₆₄/H-2Kb complex. This intermediate affinity makes it a useful tool for studying the thresholds of T-cell activation.
| Peptide | Sequence | Relative Affinity for OT-I TCR | EC₅₀ for IFN-γ production (nM) | Reference |
| OVA | SIINFEKL | High | ~0.01 | [2] |
| OVA-T4 | SIITFEKL | Intermediate | ~71 | [2] |
| OVA-G4 | SIIGFEKL | Low | Not reported | [3] |
| OVA-V4 | SIIVFEKL | Very Low | ~700 |
Experimental Protocols
The this compound is utilized in a variety of in vitro and in vivo immunological assays. Below are representative protocols for key experiments.
In Vitro T-Cell Activation Assay
This protocol describes the stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs).
Materials:
-
OT-I transgenic splenocytes (source of CD8+ T-cells)
-
Splenocytes from a wild-type mouse (as APCs)
-
This compound
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
IFN-γ ELISpot or ELISA kit
-
Flow cytometer and relevant antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-γ)
Procedure:
-
Preparation of APCs:
-
Isolate splenocytes from a wild-type C57BL/6 mouse.
-
Resuspend the splenocytes at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Add the this compound at various concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
-
Incubate for 2 hours at 37°C to allow for peptide pulsing.
-
Wash the cells twice with complete RPMI medium to remove excess peptide.
-
-
Co-culture:
-
Isolate OT-I splenocytes and enrich for CD8+ T-cells if desired.
-
Co-culture the OT-I T-cells (responder cells) with the peptide-pulsed APCs at a responder-to-stimulator ratio of 1:1.
-
Incubate the co-culture for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis of T-cell Activation:
-
Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IFN-γ using an ELISA or ELISpot assay according to the manufacturer's instructions.
-
Upregulation of Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and CD69. Analyze by flow cytometry to determine the percentage of activated (CD69+) CD8+ T-cells.
-
Proliferation: Prior to co-culture, label the OT-I T-cells with a proliferation dye (e.g., CFSE). After co-culture, analyze the dilution of the dye by flow cytometry to assess cell division.
-
In Vivo Immunization and T-Cell Response Analysis
This protocol outlines the immunization of mice with the this compound to elicit a CD8+ T-cell response.
Materials:
-
C57BL/6 mice
-
This compound
-
Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)
-
Phosphate-buffered saline (PBS)
-
Spleen and lymph nodes harvesting tools
-
OVA/H-2Kb tetramers
-
Flow cytometer and relevant antibodies
Procedure:
-
Immunization:
-
Prepare the immunizing solution by dissolving the this compound in PBS and emulsifying with an appropriate adjuvant.
-
Inject the mice subcutaneously or intraperitoneally with the peptide-adjuvant mixture. A typical dose is 50-100 µg of peptide per mouse.
-
Administer a booster immunization 7-14 days after the primary immunization.
-
-
Harvesting and Staining of Lymphocytes:
-
7-10 days after the final immunization, euthanize the mice and harvest the spleens and draining lymph nodes.
-
Prepare single-cell suspensions from the harvested organs.
-
Stain the cells with fluorescently labeled OVA/H-2Kb tetramers to identify OVA-specific CD8+ T-cells.
-
Co-stain with antibodies against CD8 and other markers of interest (e.g., memory markers like CD44 and CD62L).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the frequency and phenotype of OVA-T4-specific CD8+ T-cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vivo immunogenicity of the this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the OVA-T4 Peptide: Structure, Properties, and Immunological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The OVA-T4 peptide, with the amino acid sequence Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL), is a notable variant of the immunodominant ovalbumin (OVA) peptide SIINFEKL (OVA
257−264
). As a class I (H-2Kb
Introduction
The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. Altered peptide ligands, which are variants of an immunogenic peptide with amino acid substitutions, are invaluable for dissecting the fine-tuning of T-cell recognition and activation. The this compound is one such APL, derived from the well-characterized OVA
257−264
peptide, which is recognized by the OT-I TCR. OVA-T4 is distinguished by a single amino acid substitution at position 4 (Asn to Thr), which results in a lower affinity for the OT-I TCR compared to the parental SIINFEKL peptide.[1] This property makes OVA-T4 an excellent probe for investigating the threshold of T-cell activation, the consequences of low-affinity TCR engagement, and the mechanisms of thymic selection.[2]
Structure and Physicochemical Properties
The fundamental characteristics of the this compound are summarized in the tables below. These properties are essential for its handling, experimental application, and interpretation of biological data.
Peptide Structure
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu | [3] |
| One-Letter Code | SIITFEKL | [3] |
| Molecular Formula | C
| Calculated |
| Molecular Weight | 952.15 g/mol | Calculated |
Physicochemical Properties (Calculated)
| Property | Value | Method/Reference |
| Isoelectric Point (pI) | 5.82 | IPC 2.0 Calculator |
| Grand Average of Hydropathicity (GRAVY) | 0.125 | Expasy ProtParam |
| Charge at pH 7 | -1 | IPC 2.0 Calculator |
Immunological Properties and Quantitative Data
The defining feature of the this compound is its reduced potency in activating OT-I CD8+ T cells compared to the high-affinity SIINFEKL (N4) peptide. This is primarily attributed to a lower affinity of the SIITFEKL-H-2K
b
complex for the OT-I TCR.
T-Cell Activation and Cytokine Production
Stimulation of OT-I CD8+ T cells with OVA-T4 results in a blunted but still detectable response. The concentration of peptide required to elicit a half-maximal response (EC
50
) is significantly higher for OVA-T4 than for SIINFEKL.
Table 3.1: Comparative T-Cell Response to OVA Peptides
| Peptide | Sequence | EC
| Qualitative T-Cell Response | Reference |
| SIINFEKL (N4) | SIINFEKL | ~0.001 | Strong Agonist | [4] |
| OVA-T4 (T4) | SIITFEKL | ~0.071 | Weak Agonist | |
| OVA-Q4 | SIIQFEKL | Not specified, weaker than T4 | Weak Agonist | |
| OVA-V4 | SIIVFEKL | ~7.0 | Very Weak Agonist |
Note: EC
50
values are approximated from graphical data and may vary between experiments.
T-Cell Proliferation
The proliferative response of OT-I T cells to OVA-T4 stimulation is also diminished compared to the response to SIINFEKL. This can be quantified using a CFSE dilution assay, where a lower proportion of cells will undergo multiple divisions when stimulated with the lower-affinity ligand.
Table 3.2: Representative T-Cell Proliferation Data
| Stimulus | Concentration | % Proliferating Cells (after 72h) |
| Unstimulated | - | < 5% |
| SIINFEKL (N4) | 1 μM | > 90% |
| OVA-T4 (T4) | 1 μM | 40-60% |
Note: These are representative values and actual percentages will vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the immunological effects of the this compound.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol details the steps for measuring IFN-γ production in T cells following stimulation with the this compound.
-
Cell Preparation: Isolate splenocytes from an OT-I TCR transgenic mouse and prepare a single-cell suspension.
-
Stimulation: Plate 1-2 x 10
cells per well in a 96-well plate. Add the this compound at various concentrations (e.g., ranging from 0.001 to 10 μM). Include a positive control (SIINFEKL) and a negative control (no peptide).6 -
Incubation: Incubate the cells at 37°C in a 5% CO
ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
incubator for 1-2 hours.2 -
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to each well to trap cytokines intracellularly.
-
Further Incubation: Continue to incubate for an additional 4-6 hours.
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain for surface markers such as CD8 and CD44 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently labeled antibody for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.
CFSE Proliferation Assay
This protocol outlines the procedure for measuring T-cell proliferation in response to OVA-T4 stimulation.
-
Cell Labeling: Resuspend isolated OT-I splenocytes at 10 x 10
cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C.6 -
Quenching: Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.
-
Washing: Wash the cells twice with complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled cells at 1 x 10
cells/mL in a 96-well plate. Add this compound, SIINFEKL (positive control), or media alone (negative control).6 -
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO
ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
incubator.2 -
Staining and Analysis: Harvest the cells, stain for surface markers (e.g., CD8), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Signaling Pathways and Logical Relationships
The interaction of the this compound presented on H-2K
b
with the OT-I TCR initiates a signaling cascade within the T cell, leading to its activation. The strength and duration of this signaling are modulated by the affinity of the TCR-pMHC interaction.
T-Cell Receptor Signaling Pathway
Caption: Simplified TCR signaling cascade upon pMHC engagement.
Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for comparing T-cell responses to different peptides.
Conclusion
The this compound (SIITFEKL) is a powerful tool for immunologists studying the intricacies of T-cell biology. Its characterization as a low-affinity agonist for the OT-I TCR allows for the investigation of fundamental processes such as T-cell activation thresholds, the role of TCR affinity in determining immune outcomes, and the mechanisms of central and peripheral tolerance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the this compound in their studies. Further research into the detailed kinetics of OVA-T4 binding and its effects on a broader range of T-cell functions will continue to enhance our understanding of adaptive immunity.
References
- 1. Priming with very low-affinity peptide ligands gives rise to CD8+ T-cell effectors with enhanced function but with greater susceptibility to transforming growth factor (TGF)β-mediated suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to OVA Peptide MHC Class I Presentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms and experimental methodologies surrounding the presentation of the model antigen ovalbumin (OVA) peptide on Major Histocompatibility Complex (MHC) class I molecules. This process, a cornerstone of adaptive immunity, is critical for the activation of cytotoxic CD8+ T cells and is a key area of research in vaccine development and cancer immunotherapy. This guide focuses on the widely studied SIINFEKL peptide derived from OVA, presented by the murine H-2Kb MHC class I molecule.
Core Concepts: Cross-Presentation of Exogenous Antigens
The presentation of exogenous antigens, such as OVA, on MHC class I molecules is a process known as cross-presentation. This is a specialized function of antigen-presenting cells (APCs), particularly dendritic cells (DCs), and is essential for initiating cytotoxic T lymphocyte (CTL) responses against viruses and tumors.[1][2][3] There are two primary pathways described for cross-presentation:
-
The Phagosome-to-Cytosol Pathway: In this pathway, exogenous antigens are taken up by phagocytosis or macropinocytosis.[1][4] A portion of the internalized antigen is then translocated from the phagosome into the cytosol. In the cytosol, the antigen is processed by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum (ER) or back into the phagosome by the Transporter associated with Antigen Processing (TAP). In the ER or phagosome, the peptides are loaded onto MHC class I molecules, which are then transported to the cell surface for presentation to CD8+ T cells.
-
The Vacuolar Pathway: This pathway involves the processing and loading of antigenic peptides onto MHC class I molecules entirely within the endo/lysosomal compartment. Antigens are degraded by lysosomal proteases, such as cathepsins, and the resulting peptides are loaded onto MHC class I molecules that are thought to be recycled from the cell surface. This pathway is often considered to be TAP-independent.
The choice between these pathways can be influenced by factors such as the nature and size of the antigen particle.
Quantitative Data: Peptide-MHC Binding Affinities
The stability of the peptide-MHC complex is a critical determinant of T-cell activation. The binding affinity of the OVA-derived peptide SIINFEKL to the H-2Kb MHC class I molecule is relatively high, contributing to its robust immunogenicity. Below is a summary of reported binding parameters for SIINFEKL and a related peptide to H-2Kb.
| Peptide Sequence | MHC Molecule | On-rate (k_on) (M⁻¹s⁻¹) | Off-rate (k_off) (h⁻¹) | Half-life (t₁/₂) (hours) | Dissociation Constant (K_D) | Reference |
| SIINFEKL (OVA) | H-2Kb | 4,900 | 0.0495 | ~14 | 10 nM | |
| SIYRYYGL (SIY) | H-2Kb | 217 | 0.119 | ~5 | - |
Note: Binding parameters can vary depending on the experimental conditions and measurement techniques (e.g., surface plasmon resonance).
Signaling Pathways and Experimental Workflows
Cross-Presentation Signaling Pathway
The following diagram illustrates the two major pathways of cross-presentation for an exogenous antigen like OVA.
Caption: Major pathways for cross-presentation of exogenous antigens.
Experimental Workflow for Assessing OVA-T4 Presentation
The following diagram outlines a typical workflow for an in vitro experiment to measure the presentation of an OVA-derived peptide and the subsequent CD8+ T-cell activation.
References
- 1. An ITAM-signaling pathway controls cross-presentation of particulate but not soluble antigens in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Concepts of Antigen Cross-Presentation [frontiersin.org]
- 3. Cross-Presentation Assay for Human Dendritic Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The biology and underlying mechanisms of cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Ovalbumin Peptides as Tools in Immunology
An In-depth Technical Guide to the Mechanism of OVA-T4 Peptide in T Cell Activation
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning T cell activation by the this compound, an altered peptide ligand derived from chicken ovalbumin. It details the antigen presentation, T cell receptor (TCR) signaling cascade, quantitative aspects of the immune response, and the experimental protocols used to elucidate these processes.
Chicken ovalbumin (OVA) is a widely used model antigen in immunological research. Specific peptide fragments of OVA are presented by Major Histocompatibility Complex (MHC) molecules on the surface of Antigen Presenting Cells (APCs) to activate T cells. The immunodominant peptide for CD8+ T cells is OVA₂₅₇₋₂₆₄ (SIINFEKL), which binds to the H-2Kb MHC class I molecule and is recognized by the OT-I T cell receptor.[1][2]
To study the nuances of T cell activation, researchers utilize "altered peptide ligands" (APLs), which are variants of the original peptide with modified amino acid sequences. These modifications alter the binding affinity of the peptide-MHC (pMHC) complex to the TCR, allowing for the investigation of how signal strength influences T cell fate.[3][4] The T4 peptide (SIITFEKL) is a well-characterized APL of SIINFEKL, where two amino acids are substituted. It exhibits a medium-to-low affinity for the OT-I TCR and serves as a critical tool for understanding the threshold of T cell activation.[3]
Antigen Processing and Presentation Pathway
T cell activation begins with the processing of the parent antigen (OVA) by an APC, typically a dendritic cell (DC), and the presentation of peptide fragments on MHC molecules.
The MHC Class I Pathway for OVA Peptides
-
Antigen Uptake : Exogenous soluble antigens like OVA can be taken up by DCs through processes such as macropinocytosis.
-
Cytosolic Processing : The antigen accesses the cytosol, where it is processed by the proteasome into smaller peptide fragments.
-
TAP Transport : These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Loading : In the ER, peptides like SIINFEKL (and its variants) are loaded onto newly synthesized MHC class I molecules (H-2Kb in this context).
-
Surface Presentation : The stable pMHC-I complex is then transported to the cell surface for recognition by CD8+ T cells.
TCR Recognition and Signaling by OVA-T4
The interaction between the T4-pMHC complex and the OT-I TCR initiates a cascade of intracellular signaling events, though the response is quantitatively different from that induced by the high-affinity SIINFEKL peptide.
The Role of Affinity in T Cell Activation
The affinity of the TCR for its pMHC ligand is a critical determinant of the resulting T cell response. High-affinity interactions promote robust and sustained T cell activation, while lower-affinity interactions, like those with T4, result in a weaker or more transient signal. This affinity-tunable control allows researchers to probe the signaling thresholds required for different cellular outcomes, such as proliferation, cytokine release, and differentiation.
Table 1: Comparison of Common OVA Peptide Ligands for the OT-I TCR
| Peptide Name | Sequence | Relative TCR Affinity / Signaling Strength | Reference(s) |
|---|---|---|---|
| OVA (N4) | SIIN FEKL | High | |
| Q4 | SIIQ FEKL | Medium | |
| T4 | SIIT FEKL | Medium-Low | |
| G4 | SIIG FEKL | Low |
| VSV | RGYVYQGL | Null (Control) | |
The TCR Signaling Cascade
Recognition of the T4-pMHC complex by the TCR-CD3 complex, along with the CD8 co-receptor, triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 cytoplasmic domains. This is the first key step in a complex signaling network.
-
Initiation : Binding of the TCR and CD8 co-receptor to the pMHC complex brings the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the TCR complex.
-
ITAM Phosphorylation : Lck phosphorylates the ITAMs on the CD3 chains.
-
ZAP-70 Recruitment : The doubly phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).
-
Signal Amplification : Once recruited, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor proteins, primarily LAT (Linker for Activation of T cells) and SLP-76.
-
Downstream Pathways : The phosphorylation of LAT creates a scaffold that recruits numerous other signaling molecules, including PLCγ1 (Phospholipase C gamma 1). This leads to the activation of major signaling pathways that culminate in transcription factor activation (e.g., NFAT, AP-1, NF-κB) and the execution of T cell effector functions.
Quantitative Data on T4-Mediated T Cell Activation
Studies using phosphoproteomics and flow cytometry have quantified the differences in T cell activation induced by OVA, T4, and other APLs. High-affinity OVA stimulation triggers a strong and broad signaling response, while T4 induces a measurable but significantly weaker response.
Table 2: Quantitative Comparison of Jurkat OT-1 T Cell Activation
| Activation Metric | High-Affinity OVA (N4) | Medium-Low Affinity T4 | Low-Affinity G4 | Method | Reference |
|---|---|---|---|---|---|
| Statistically Significant pTyr Sites | 67 | 19 | 8 | Phosphoproteomics (BOOST) | |
| Fold Increase in ITAM Phosphorylation | Up to 6-fold | Lower than OVA | Lower than T4 | Phosphoproteomics (BOOST) | |
| Phosphorylation of Lck Y394 | Statistically increased | Not statistically increased | Not statistically increased | Phosphoproteomics (BOOST) | |
| Phosphorylation of ZAP70 Y493 | Statistically increased | Not statistically increased | Not statistically increased | Phosphoproteomics (BOOST) | |
| Phosphorylation of LAT Y220 | Statistically increased | Not statistically increased | Not statistically increased | Phosphoproteomics (BOOST) | |
| CD69+ Upregulation (% of cells) | High | Moderate | Low | Flow Cytometry |
| CD25+ Upregulation (% of cells) | High | Moderate | Low | Flow Cytometry | |
pTyr = Phosphotyrosine. Data shows that the number of significantly phosphorylated tyrosine sites and the magnitude of phosphorylation on key signaling proteins correlate directly with the binding affinity of the peptide ligand.
Key Experimental Protocols
In Vitro T Cell Activation Assay
This protocol is a standard method to measure T cell activation in response to a specific peptide.
Methodology:
-
Cell Preparation :
-
Isolate CD8+ T cells from the spleen or lymph nodes of an OT-I transgenic mouse.
-
Prepare APCs. TAP-deficient RMA-S cells can be used as APCs as they have low surface MHC-I and can be loaded exogenously with a specific peptide. Alternatively, splenocytes from a wild-type mouse can be used.
-
-
Peptide Loading (Pulsing) :
-
Incubate APCs with varying concentrations of the T4 peptide (e.g., 0.01 µM to 10 µM) for several hours at 37°C. This allows the peptide to bind to surface MHC class I molecules.
-
Wash the APCs extensively to remove any unbound peptide.
-
-
Co-culture :
-
Culture the isolated OT-I T cells with the peptide-pulsed APCs in a 96-well plate. A typical ratio is 1:1.
-
Incubate the co-culture for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis :
-
Harvest the cells and stain them with fluorescently-labeled antibodies against T cell surface markers (e.g., CD8, CD69, CD25).
-
Analyze the cells using a flow cytometer to quantify the percentage of activated (CD69+ or CD25+) T cells.
-
Supernatants can also be collected to measure cytokine secretion (e.g., IL-2, IFN-γ) by ELISA.
-
Phosphotyrosine Proteomics using BOOST
This advanced technique provides a global, quantitative view of the changes in protein tyrosine phosphorylation that occur upon TCR activation.
Methodology:
-
Cell Stimulation : Prepare Jurkat T cells expressing the OT-I TCR. Stimulate approximately 15 million cells with 10 nM of T4-pMHC tetramer on ice for 1 hour to allow binding, followed by a brief incubation at 37°C to initiate signaling.
-
Lysis and Digestion : Lyse the cells immediately to preserve the phosphorylation state. Digest the proteins into peptides using trypsin.
-
TMT Labeling : Label the peptide samples from different conditions (e.g., T4, OVA, control) with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Phosphopeptide Enrichment : Enrich for phosphotyrosine-containing peptides using an antibody or a superbinder that specifically recognizes pTyr sites.
-
Mass Spectrometry : Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The TMT reporter ions provide the relative quantification of each phosphopeptide across the different stimulation conditions.
-
Data Analysis : Identify the phosphosites and quantify their changes in response to T4 stimulation compared to controls. This reveals the specific signaling nodes that are activated.
Conclusion
The this compound is an invaluable tool for dissecting the mechanism of T cell activation. As a medium-low affinity ligand for the OT-I TCR, it allows for the precise study of the signaling thresholds required to initiate an immune response. Quantitative studies demonstrate that T4 induces a significantly attenuated signaling cascade compared to the high-affinity SIINFEKL peptide, with fewer phosphorylated downstream proteins and lower upregulation of activation markers. The detailed experimental protocols provided herein serve as a foundation for researchers and drug developers aiming to modulate T cell responses by targeting the TCR-pMHC interface. Understanding these nuanced interactions is critical for the rational design of vaccines and immunotherapies.
References
- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. embopress.org [embopress.org]
- 3. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of OVA-T4 Peptide in Immunological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunological research, model antigens are indispensable tools for dissecting the intricate mechanisms of T-cell activation, tolerance, and memory. Among these, the ovalbumin (OVA) protein and its derived peptides have long served as a cornerstone for studying antigen presentation and T-cell responses. This technical guide focuses on a specific variant of the immunodominant OVA peptide, the OVA-T4 peptide, providing an in-depth exploration of its discovery, significance, and application in immunology. The this compound, with its characteristic amino acid sequence SIITFEKL, is a variant of the canonical OVA₂₅₇₋₂₆₄ peptide (SIINFEKL).[1] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by the T-cell receptor (TCR) of OT-I CD8⁺ T-cells.[1] A key feature of the this compound is its classification as a weak agonist, eliciting a less potent T-cell response compared to the parental SIINFEKL peptide. This property makes it an invaluable tool for investigating the thresholds of T-cell activation, the impact of TCR signal strength on T-cell fate, and the mechanisms of T-cell tuning and sensitivity. This guide will provide a comprehensive overview of the this compound, including quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it triggers.
Quantitative Data on OVA Peptide Variants
The potency of T-cell activation is critically dependent on the affinity of the peptide-MHC (pMHC) complex for the T-cell receptor. The this compound, along with other variants of the OVA₂₅₇₋₂₆₄ peptide, has been instrumental in elucidating this relationship. The following table summarizes key quantitative data comparing the activity of these peptides.
| Peptide Name | Sequence | Relative Agonist Strength | EC₅₀ for T-Cell Activation | Reference |
| OVA (N4) | SIINFEKL | Strong | ~1 pM - 10 nM | [2][3] |
| OVA-Q4 | SIIQFEKL | Intermediate | Weaker than OVA, Stronger than T4 | [2] |
| OVA-T4 | SIITFEKL | Weak | ~100-fold to 1000-fold higher than OVA | |
| OVA-G4 | SIIGFEKL | Very Weak | Weaker than T4 | |
| OVA-V4 | SIIVFEKL | Very Weak | ~1000-fold lower potency than N4 |
Note: EC₅₀ values can vary between experimental systems and should be considered as relative indicators of potency.
Signaling Pathways Activated by this compound
The interaction of the this compound presented by H-2Kb with the OT-I TCR initiates a cascade of intracellular signaling events. As a weak agonist, the signaling profile induced by OVA-T4 differs both quantitatively and qualitatively from that of strong agonists like SIINFEKL. Phosphoproteomic studies have revealed that while the core components of the TCR signaling pathway are activated, the intensity and kinetics of phosphorylation are altered.
Upon TCR engagement, the initial phosphorylation of the CD3 complex ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) by Lck is a critical step. This is followed by the recruitment and activation of ZAP-70, which in turn phosphorylates key downstream adaptors like LAT and SLP-76. This leads to the activation of multiple signaling branches, including the PLCγ1-mediated calcium flux and DAG production, and the Ras-MAPK pathway.
Weak agonists like OVA-T4 induce a less robust and sustained phosphorylation of these key signaling molecules. For instance, the phosphorylation of critical tyrosine residues on ZAP-70, LAT, and PLCγ1 is significantly lower in response to T4 stimulation compared to the high-affinity OVA peptide. This attenuated signaling has profound consequences for T-cell fate, influencing decisions between activation, anergy, and apoptosis.
Below is a diagram illustrating the core TCR signaling pathway, highlighting the key nodes affected by weak agonist stimulation.
Caption: TCR signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8⁺ T-cells to kill target cells in a living animal.
Workflow Diagram:
Caption: Workflow for in vivo cytotoxicity assay.
Detailed Protocol:
-
Preparation of Target Cells:
-
Isolate splenocytes from a naïve C57BL/6 mouse.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Divide the cell suspension into two populations.
-
Pulsed Population: Incubate one population with 1 µg/mL of this compound for 1 hour at 37°C.
-
Unpulsed Population: Incubate the other population under the same conditions without the peptide.
-
Wash both cell populations to remove excess peptide.
-
Label the peptide-pulsed cells with a high concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM) for 15 minutes at 37°C.
-
Quench the labeling reaction with complete medium and wash the cells.
-
Mix the two labeled populations at a 1:1 ratio.
-
-
Immunization of Recipient Mice:
-
Immunize C57BL/6 mice with an appropriate vaccine formulation containing this compound or a construct expressing it to generate an OVA-T4-specific CTL response. A control group of naïve mice should also be included.
-
-
Injection and Analysis:
-
Inject approximately 10-20 x 10⁶ mixed target cells intravenously into both immunized and naïve recipient mice.
-
After 4-6 hours, euthanize the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Analyze the cell suspensions by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
-
Calculation of Specific Lysis:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100 where Ratio = (% CFSEhigh cells / % CFSElow cells).
-
T-Cell Proliferation Assay (CFSE Dilution)
This assay is used to measure the proliferation of T-cells in response to antigenic stimulation.
Workflow Diagram:
Caption: Workflow for T-cell proliferation assay.
Detailed Protocol:
-
Preparation of Responder T-Cells:
-
Isolate CD8⁺ T-cells from the spleen and lymph nodes of an OT-I transgenic mouse using a negative selection kit.
-
Label the purified OT-I T-cells with 5 µM CFSE for 15 minutes at 37°C.
-
Wash the cells extensively to remove unbound dye.
-
-
Preparation of Antigen-Presenting Cells (APCs):
-
Isolate splenocytes from a wild-type C57BL/6 mouse and treat them with mitomycin C or irradiation to prevent their proliferation.
-
Pulse the APCs with a range of concentrations of the this compound (e.g., 0.01 µg/mL to 10 µg/mL) for 1 hour at 37°C.
-
Wash the APCs to remove excess peptide.
-
-
Co-culture and Analysis:
-
Co-culture the CFSE-labeled OT-I T-cells with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1 or 1:2) in a 96-well plate.
-
Include a negative control (unpulsed APCs) and a positive control (APCs pulsed with a strong agonist like SIINFEKL).
-
Incubate the co-culture for 72 hours at 37°C.
-
Harvest the cells and stain them with fluorescently labeled antibodies against surface markers such as CD8 and activation markers like CD44 or CD69.
-
Analyze the cells by flow cytometry, gating on the CD8⁺ T-cell population to observe the dilution of the CFSE signal, which indicates cell division.
-
Flow Cytometry Analysis of OVA-T4 Specific T-Cells
Flow cytometry is a powerful technique to identify, quantify, and characterize specific T-cell populations.
Workflow Diagram:
Caption: Workflow for flow cytometry analysis.
Detailed Protocol:
-
Preparation of OVA-T4-H-2Kb Tetramers:
-
Synthesize biotinylated H-2Kb heavy chain and β2-microglobulin.
-
Refold the MHC components in the presence of excess this compound.
-
Purify the correctly folded pMHC monomers.
-
Tetramerize the biotinylated monomers by mixing with streptavidin conjugated to a fluorochrome (e.g., phycoerythrin - PE).
-
-
Cell Staining:
-
Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes, or peripheral blood).
-
Incubate the cells with the OVA-T4-H-2Kb tetramer for 30-60 minutes at room temperature in the dark.
-
Add a cocktail of fluorescently labeled antibodies against cell surface markers, such as anti-CD8, anti-CD44, and a viability dye.
-
Incubate for a further 20-30 minutes on ice.
-
Wash the cells to remove unbound tetramer and antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Perform data analysis using appropriate software. The gating strategy should sequentially isolate:
-
Lymphocytes based on forward and side scatter (FSC/SSC).
-
Singlets to exclude cell doublets.
-
Live cells based on the viability dye.
-
CD8⁺ T-cells.
-
Within the CD8⁺ population, identify the cells that are positive for the OVA-T4-H-2Kb tetramer.
-
-
Significance and Applications
The this compound has proven to be a valuable tool in several areas of immunology:
-
Studying T-Cell Activation Thresholds: By comparing the responses to OVA-T4 with those to stronger agonists, researchers can determine the minimal signal strength required for T-cell activation, proliferation, and effector function.
-
Investigating T-Cell Tolerance and Anergy: The weak signaling induced by OVA-T4 can be used to model conditions that lead to T-cell anergy or peripheral tolerance.
-
Cancer Immunotherapy and Vaccine Development: Understanding how the immune system responds to weak self-antigens, which many tumor antigens are, is crucial for designing effective cancer vaccines and immunotherapies. The this compound can be used in preclinical models to test strategies for enhancing the immunogenicity of weak antigens.
-
Dissecting TCR Signaling Pathways: As demonstrated by phosphoproteomic studies, OVA-T4 and other altered peptide ligands are powerful tools for dissecting the fine-tuning of TCR signaling and its impact on T-cell fate decisions.
Conclusion
The this compound, a weak agonist for the OT-I TCR, is a powerful and versatile tool in the immunologist's arsenal. Its ability to elicit a suboptimal T-cell response provides a unique window into the fundamental processes of T-cell activation, tolerance, and signaling. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this guide are intended to facilitate the effective use of the this compound in advancing our understanding of T-cell biology and in the development of novel immunotherapies.
References
The Role of OVA-T4 Peptide in Immunological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunological research, model antigens are indispensable tools for dissecting the intricate mechanisms of T-cell activation, tolerance, and memory. Among these, the ovalbumin (OVA) peptide and its variants have emerged as workhorses for studying antigen-specific immune responses. This technical guide focuses on the OVA-T4 peptide, a key variant that has provided significant insights into the nuances of T-cell receptor (TCR) affinity and its downstream consequences. The this compound, with its defined sequence and moderate affinity for the OT-I TCR, serves as a critical reagent for investigating thymic selection, peripheral T-cell responses, and the development of novel immunotherapies and vaccines.
Core Concepts: The this compound
The this compound is a synthetic octapeptide with the amino acid sequence Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL)[1][2][3]. It is a variant of the immunodominant chicken ovalbumin peptide OVA (257-264), which has the sequence SIINFEKL[1]. The single amino acid substitution at position 4 (Threonine instead of Phenylalanine) results in a moderate binding affinity of the this compound to the H-2Kb major histocompatibility complex (MHC) class I molecule, which is recognized by the OT-I transgenic T-cell receptor. This intermediate affinity is crucial for its utility in various immunological assays, as it allows for the study of a more nuanced T-cell response compared to the high-affinity parent peptide.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the this compound and its role in T-cell activation.
Table 1: T-Cell Receptor (TCR) Binding Affinity
| Peptide | Sequence | TCR | MHC | Dissociation Constant (KD) | Affinity Classification | Reference |
| OVA | SIINFEKL | OT-I | H-2Kb | ~1-10 µM | High | |
| OVA-T4 | SIITFEKL | OT-I | H-2Kb | ~30-100 µM | Medium | |
| OVA-G4 | SIIGFEKL | OT-I | H-2Kb | >100 µM | Low |
Table 2: Quantitative Analysis of T-Cell Activation
| Parameter | High-Affinity (OVA) | Medium-Affinity (OVA-T4) | Low-Affinity (OVA-G4) | Reference |
| Statistically Significant Phosphotyrosine Sites | 67 | 19 | 8 | |
| Fold Change in ITAM Phosphorylation | +++ | ++ | + | |
| T-cell Proliferation (CFSE Assay) | High | Moderate | Low | |
| IFN-γ Production (ELISpot) | High | Moderate | Low | |
| In vivo Killing Capacity | High | Moderate | Low |
Key Experimental Protocols
Detailed methodologies for cornerstone experiments utilizing the this compound are provided below. These protocols are foundational for researchers aiming to leverage this peptide in their studies.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps to measure the proliferation of OVA-specific T-cells (e.g., from OT-I mice) in response to stimulation with the this compound.
Materials:
-
Splenocytes from OT-I mice
-
This compound (and control peptides)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes from C57BL/6 mice
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Prepare OT-I T-cells: Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
-
CFSE Labeling: Resuspend OT-I splenocytes at 1 x 107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.
-
Prepare APCs: Isolate splenocytes from a C57BL/6 mouse and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Co-culture: In a 96-well plate, seed 2 x 105 irradiated APCs per well. Add the desired concentrations of this compound (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Add 2 x 105 CFSE-labeled OT-I cells to each well. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, TCR Vα2). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD8+ T-cell population.
Cytokine Release Assay (ELISpot)
This protocol details the measurement of IFN-γ secretion by OVA-T4-specific T-cells upon antigen stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Splenocytes from immunized mice (or OT-I mice)
-
This compound
-
Complete RPMI-1640 medium
-
Streptavidin-HRP and substrate (e.g., AEC)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 5 x 105 cells per well to the coated and blocked plate.
-
Stimulation: Add the this compound at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature. Wash again and add the substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell activation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascade and a typical experimental workflow involving the this compound.
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling cascade initiated by pMHC (OVA-T4) binding.
Experimental Workflow for In Vivo T-Cell Response
Caption: Workflow for assessing in vivo T-cell responses to OVA-T4.
Conclusion
The this compound stands as a powerful and versatile tool in the arsenal of immunologists. Its well-characterized, moderate affinity for the OT-I TCR provides a crucial intermediate for studying the spectrum of T-cell activation, from the initial signaling events at the immunological synapse to the downstream functional outcomes of proliferation, cytokine secretion, and cytotoxic activity. The standardized protocols and quantitative data presented in this guide offer a solid foundation for researchers to incorporate the this compound into their experimental designs, facilitating further discoveries in basic immunology, vaccine development, and cancer immunotherapy. By enabling the precise dissection of antigen-specific T-cell responses, the this compound will continue to contribute significantly to our understanding of the adaptive immune system.
References
- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantitative analysis of T cell activation: role of TCR/ligand density and TCR affinity. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of T cell activation: role of TCR/ligand density and TCR affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunogenicity of the OVA-T4 Peptide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the OVA-T4 peptide, a crucial tool in immunological research. It outlines the fundamental signaling pathways, comprehensive experimental protocols for assessing immunogenicity, and a structured overview of the quantitative data used to characterize its activity.
Introduction to the this compound
The this compound, with the amino acid sequence SIITFEKL , is a well-characterized variant of the immunodominant ovalbumin (OVA) peptide OVA(257-264), which has the sequence SIINFEKL [1][2]. The parent SIINFEKL peptide is a classic Major Histocompatibility Complex (MHC) class I-restricted epitope presented by the H-2Kb molecule in mice[2][3]. It is recognized by CD8+ T-cells from OT-I transgenic mice, making it a cornerstone model antigen for studying cytotoxic T-lymphocyte (CTL) responses.
The T4 variant, created by substituting asparagine (N) at position 4 with threonine (T), acts as an altered peptide ligand (APL). Such APLs are invaluable for dissecting the intricacies of T-cell activation. The this compound is specifically described as having a "medium affinity" for the OT-1 T-cell receptor (TCR), in contrast to the high affinity of the original SIINFEKL peptide[1]. This property allows researchers to investigate how variations in TCR-pMHC (peptide-MHC) binding affinity translate into downstream signaling events and functional T-cell outcomes.
Core Signaling Pathway: MHC Class I Presentation and CD8+ T-Cell Activation
The immunogenicity of the this compound is predicated on its ability to be presented by MHC class I molecules on the surface of an Antigen Presenting Cell (APC) and subsequently recognized by a specific CD8+ T-cell.
-
Antigen Processing: Endogenous proteins (or proteins from internalized pathogens) are degraded into short peptides by the proteasome in the cytoplasm.
-
MHC Loading: These peptides are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, peptides like OVA-T4 are loaded onto newly synthesized MHC class I molecules (H-2Kb in this context).
-
Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface.
-
T-Cell Recognition: A naive CD8+ T-cell with a cognate TCR (like the OT-I TCR) recognizes the specific OVA-T4/H-2Kb complex. This interaction is stabilized by the CD8 co-receptor binding to a non-polymorphic region of the MHC molecule.
-
T-Cell Activation: Full T-cell activation requires two signals:
-
Signal 1: The primary signal from the TCR-pMHC interaction.
-
Signal 2: A co-stimulatory signal, typically from the interaction between CD28 on the T-cell and B7 molecules (CD80/CD86) on the APC.
-
-
Clonal Expansion & Differentiation: Upon successful activation, the T-cell undergoes rapid proliferation (clonal expansion) and differentiates into effector cytotoxic T-lymphocytes (CTLs) and memory T-cells.
Caption: MHC Class I presentation of this compound to a CD8+ T-cell.
Experimental Protocols for Assessing Immunogenicity
Evaluating the immunogenicity of the this compound involves a series of established in vitro and in vivo assays. The general workflow involves preparing APCs, stimulating T-cells, and measuring the response.
Caption: General experimental workflow for assessing peptide immunogenicity.
Protocol: In Vitro T-Cell Proliferation and Cytokine Analysis
This protocol, adapted from established methods, measures the ability of OVA-T4 to induce T-cell expansion and cytokine production in a controlled environment.
I. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Culture for 7 days, replacing the medium every 2-3 days, to allow differentiation into immature BMDCs.
II. T-Cell Isolation and Labeling
-
Isolate CD8+ T-cells from the spleens and lymph nodes of OT-I transgenic mice using a magnetic-activated cell sorting (MACS) negative selection kit.
-
To measure proliferation, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 2.5-5 µM.
III. Co-culture and Stimulation
-
Harvest the differentiated BMDCs and plate them in a 96-well plate.
-
Pulse the BMDCs with varying concentrations of the this compound (e.g., 0.01 to 10 µg/mL) for 4-6 hours at 37°C. Include SIINFEKL as a positive control and a no-peptide condition as a negative control.
-
Add the CFSE-labeled OT-I CD8+ T-cells to the wells containing the peptide-pulsed BMDCs at a typical ratio of 10:1 (T-cell:BMDC).
-
Co-culture for 66-72 hours at 37°C and 5% CO2.
IV. Analysis
-
Proliferation: Harvest the cells and analyze by flow cytometry. Proliferating T-cells will have diluted the CFSE dye, showing reduced fluorescence intensity. Data is analyzed to determine the percentage of divided cells or a proliferation index.
-
Cytokine Analysis:
-
ELISA/CBA: Collect the culture supernatant before harvesting cells and measure the concentration of secreted cytokines like IFN-γ and IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
ELISpot: Use an ELISpot assay to quantify the number of IFN-γ secreting cells. This is performed in a separate plate where T-cells are cultured with pulsed APCs on an antibody-coated membrane.
-
Protocol: In Vivo Cytotoxicity (CTL) Assay
This protocol assesses the peptide's ability to prime a functional cytotoxic T-cell response in a living animal.
-
Immunization: Immunize C57BL/6 mice with the this compound, typically formulated with an adjuvant (e.g., CpG oligodeoxynucleotides).
-
Target Cell Preparation:
-
Isolate splenocytes from naive C57BL/6 mice.
-
Divide the splenocyte population into two halves.
-
Pulse one half (the target population) with a high concentration of the this compound (e.g., 10 µg/mL).
-
Leave the second half (the control population) unpulsed.
-
-
Fluorescent Labeling:
-
Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh).
-
Label the unpulsed control population with a low concentration of CFSE (CFSElow).
-
-
Adoptive Transfer: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject them intravenously into the previously immunized mice.
-
Analysis: After 18-24 hours, harvest the spleens from the recipient mice and analyze the cell populations by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus non-immunized control mice. A reduction in the CFSEhigh population indicates specific killing by CTLs primed by the peptide immunization.
Quantitative Data Presentation
The following table summarizes the key quantitative metrics used in the field to evaluate and compare the immunogenicity of such peptides.
| Assay Type | Metric | Unit of Measurement | Significance & Interpretation |
| Binding Affinity | Dissociation Constant (KD) | Molar (e.g., µM, nM) | Measures the physical binding strength between the TCR and the pMHC complex. A lower KD indicates higher affinity. |
| In Vitro Proliferation | Proliferation Index / % Divided Cells | Dimensionless / Percentage (%) | Quantifies the extent of T-cell clonal expansion. A higher value indicates stronger stimulation. |
| ELISpot | Spot-Forming Units (SFU) | SFU per 106 cells | Measures the frequency of cells actively secreting a specific cytokine (e.g., IFN-γ). Correlates with the magnitude of the T-cell response. |
| ELISA / CBA | Cytokine Concentration | pg/mL or ng/mL | Measures the total amount of a specific cytokine in the culture supernatant, reflecting the overall intensity of the immune response. |
| In Vivo CTL Assay | Percent Specific Lysis | Percentage (%) | Measures the functional cytotoxic capacity of the primed T-cell population in a living organism. A higher percentage indicates a more potent CTL response. |
| Dose-Response Curve | Effective Concentration 50 (EC50) | Molar or µg/mL | The peptide concentration required to elicit 50% of the maximal response (e.g., proliferation or cytokine release). A lower EC50 indicates higher potency. |
References
OVA-T4 peptide and its interaction with the T cell receptor
An In-Depth Technical Guide to the Interaction of OVA₃₂₃₋₃₃₉ Peptide with the T Cell Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chicken ovalbumin (OVA) peptide 323-339 (OVA₃₂₃₋₃₃₉) is a well-characterized, immunodominant peptide fragment that serves as a model antigen in immunological research. It is a critical tool for studying the activation of CD4+ T helper cells, which play a pivotal role in orchestrating adaptive immune responses. This technical guide provides a comprehensive overview of the OVA₃₂₃₋₃₃₉ peptide, its interaction with the T cell receptor (TCR), and the downstream signaling events. It also includes detailed experimental protocols for studying this interaction.
The OVA₃₂₃₋₃₃₉ peptide has the amino acid sequence ISQAVHAAHAEINEAGR.[1][2] It is presented by the Major Histocompatibility Complex (MHC) class II molecule I-Aᵈ in BALB/c mice and I-Aᵇ in C57BL/6 mice.[1][3] This peptide-MHC (pMHC) complex is specifically recognized by the TCR of CD4+ T cells from DO11.10 and OT-II transgenic mice, respectively.[1] The core epitope for both DO11.10 and OT-II T cells is located within the C-terminal region of the peptide, specifically encompassing amino acids 329-337.
Quantitative Data
| Parameter | Value/Observation | Method | Reference(s) |
| Binding Affinity (Kᴅ) | Low micromolar range | Surface Plasmon Resonance (SPR) | |
| TCR Contact Residues | Primary: Alanine at position 333 (A333) Secondary: Histidine at position 331 (H331) | T cell proliferation assays | |
| MHC Binding Register | Can be presented by I-Aᵈ in at least three different registers. The core recognized by DO11.10 and OT-II T cells is within the C-terminal region. | Truncation and substitution analysis | |
| T Cell Activation Dose | In vitro activation of OT-II splenocytes can be achieved with OVA₃₂₃₋₃₃₉ peptide concentrations ranging from 1-10 µg/mL. For in vivo activation, injection of 100 µL of OVA protein solution (1-5 mg/mL) is commonly used. | In vitro/in vivo T cell assays |
Experimental Protocols
In Vitro T Cell Proliferation Assay using CFSE
This protocol describes how to measure the proliferation of OT-II CD4+ T cells in response to the OVA₃₂₃₋₃₃₉ peptide presented by antigen-presenting cells (APCs).
Workflow for In Vitro T Cell Proliferation Assay
Caption: Workflow for CFSE-based T cell proliferation assay.
Materials:
-
Spleen or lymph nodes from an OT-II transgenic mouse
-
OVA₃₂₃₋₃₃₉ peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
CD4+ T cell isolation kit
-
Antigen-presenting cells (APCs) such as splenocytes or bone marrow-derived dendritic cells (BMDCs)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate OT-II CD4+ T cells:
-
Prepare a single-cell suspension from the spleen or lymph nodes of an OT-II mouse.
-
Isolate CD4+ T cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
-
-
Label T cells with CFSE:
-
Resuspend the purified OT-II CD4+ T cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Prepare and pulse APCs:
-
Isolate APCs (e.g., total splenocytes from a wild-type mouse or cultured BMDCs).
-
Resuspend APCs in complete medium and plate them in a 96-well plate.
-
Add OVA₃₂₃₋₃₃₉ peptide at a final concentration of 1-10 µg/mL and incubate for at least 30 minutes at 37°C.
-
-
Co-culture T cells and APCs:
-
Add the CFSE-labeled OT-II CD4+ T cells to the wells containing the peptide-pulsed APCs at an APC:T cell ratio of approximately 5:1.
-
Include negative controls (T cells with unpulsed APCs) and positive controls (T cells with a mitogen like Concanavalin A).
-
-
Incubate and analyze:
-
Incubate the co-culture for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, TCR Vα2).
-
Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for measuring the binding affinity and kinetics of the OT-II TCR interaction with the OVA₃₂₃₋₃₃₉/I-Aᵇ complex.
Workflow for Surface Plasmon Resonance (SPR)
References
The Use of OVA-T4 Peptide in Immunological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The OVA-T4 peptide, a synthetic variant of a key immunodominant epitope of chicken ovalbumin (OVA), serves as a fundamental tool in immunology. Its ability to specifically activate CD8+ T cells has made it indispensable for studying T cell biology, vaccine efficacy, and anti-tumor immunity. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing the this compound in a research setting.
Core Principles of this compound
The this compound is a variant of the naturally occurring OVA peptide, SIINFEKL, with the amino acid sequence SIITFEKL .[1][2][3] This alteration results in a peptide with a defined affinity for the mouse Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1] When presented by antigen-presenting cells (APCs) on H-2Kb, the SIITFEKL peptide is specifically recognized by the T cell receptor (TCR) of OT-I CD8+ T cells, a transgenic mouse model widely used in immunological studies. This interaction triggers a signaling cascade that leads to the activation, proliferation, and differentiation of these cytotoxic T lymphocytes (CTLs).
Physicochemical Properties and Storage
Proper handling and storage of the this compound are critical for maintaining its bioactivity.
| Property | Description | Source(s) |
| Sequence | Ser-Ile-Ile-Thr-Phe-Glu-Lys-Leu (SIITFEKL) | |
| Molecular Weight | ~950.13 g/mol | |
| Appearance | White to off-white solid/lyophilized powder | |
| Purity | Typically >80-95% | |
| Storage (Lyophilized) | -20°C for up to 1 year, -80°C for up to 2 years. Store away from moisture and light. | |
| Storage (in Solvent) | -20°C for up to 1 month, -80°C for up to 6 months. Use freshly opened DMSO for reconstitution and store in sealed aliquots to prevent inactivation from freeze-thaw cycles. | |
| Solubility | Soluble in DMSO. For aqueous solutions, sonication or the use of 10% acetic acid for basic peptides or 10% ammonium bicarbonate for acidic peptides may be necessary. It is recommended to first dissolve in a small amount of organic solvent like DMSO and then gradually add aqueous buffer. |
T Cell Receptor (TCR) Signaling Pathway upon OVA-T4 Recognition
The activation of a CD8+ T cell by an APC presenting the this compound is a highly orchestrated process initiated at the immunological synapse. The binding of the TCR and its co-receptor CD8 to the SIITFEKL-H-2Kb complex triggers a cascade of intracellular signaling events.
Caption: TCR signaling cascade upon recognition of the this compound.
Experimental Protocols
In Vitro T Cell Activation
A common application of the this compound is the in vitro stimulation of OT-I CD8+ T cells to study their activation, proliferation, and effector functions.
a) T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to peptide stimulation.
Methodology:
-
Cell Preparation: Isolate splenocytes from an OT-I transgenic mouse. If a pure population is desired, enrich for CD8+ T cells using magnetic bead separation.
-
CFSE Labeling:
-
Resuspend cells at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% FBS.
-
Add CellTrace™ CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS.
-
Wash the cells 2-3 times with complete RPMI medium.
-
-
Co-culture:
-
Plate CFSE-labeled OT-I cells in a 96-well plate.
-
Add antigen-presenting cells (e.g., irradiated splenocytes or dendritic cells) that have been pulsed with this compound.
-
Incubate the co-culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD8, CD44, CD62L).
-
Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.
-
| Parameter | Recommended Range/Value | Source(s) |
| OT-I Cell Seeding Density | 1 x 10^5 - 2 x 10^5 cells/well | |
| This compound Concentration for Pulsing APCs | 10⁻⁴ µg/mL to 10 µg/mL | |
| APC to T Cell Ratio | 1:1 to 5:1 | |
| Incubation Time | 3-5 days |
b) Intracellular Cytokine Staining (ICS)
This method allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) at the single-cell level.
Methodology:
-
T Cell Stimulation: Co-culture OT-I CD8+ T cells with this compound-pulsed APCs for 4-6 hours.
-
Protein Transport Inhibition: For the final 2-4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to cause cytokines to accumulate intracellularly.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD8).
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
-
Intracellular Staining: Add a fluorescently labeled antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Wash the cells and analyze by flow cytometry to quantify the percentage of cytokine-producing CD8+ T cells.
| Parameter | Recommended Range/Value | Source(s) |
| Stimulation Time | 4-6 hours | |
| Brefeldin A Concentration | 1-10 µg/mL | |
| This compound Concentration | 10⁻⁸ µg/mL to 10⁻² µg/mL |
In Vivo Immunization and CTL Response Assessment
The this compound can be used to immunize mice to elicit a robust in vivo CTL response.
Methodology:
-
Immunization:
-
Prepare an immunizing solution containing the this compound and an adjuvant. Common adjuvants include CpG oligodeoxynucleotides, Poly(I:C), or incomplete Freund's adjuvant (IFA).
-
Administer the peptide/adjuvant mixture to mice via subcutaneous, intraperitoneal, or intravenous injection.
-
A prime-boost strategy, with immunizations spaced 1-2 weeks apart, can enhance the magnitude of the T cell response.
-
-
CTL Response Analysis:
-
At a specified time point after immunization (typically 7-10 days after the final immunization), harvest spleens and/or lymph nodes.
-
The frequency and function of OVA-T4-specific CTLs can be assessed using techniques such as tetramer staining, ELISpot, or in vivo cytotoxicity assays.
-
| Parameter | Recommended Range/Value | Source(s) |
| In Vivo Peptide Dose | 10 - 450 µg per mouse | |
| CpG Adjuvant Dose | 10 µg per mouse | |
| Poly(I:C) Adjuvant Dose | 50 µg per mouse |
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This classic assay measures the ability of CTLs to lyse target cells presenting the this compound.
Methodology:
-
Effector Cell Preparation: Generate OVA-T4-specific CTLs by in vitro stimulation of OT-I splenocytes or by in vivo immunization as described above.
-
Target Cell Preparation:
-
Use a suitable target cell line (e.g., EL4) that expresses H-2Kb.
-
Label the target cells with radioactive Sodium Chromate (⁵¹Cr) for 1 hour at 37°C.
-
Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr.
-
Pulse one set of target cells with the this compound (experimental release) and leave another set unpulsed (spontaneous release).
-
-
Co-culture:
-
Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well round-bottom plate.
-
Include control wells for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing CTL cytotoxicity using the this compound.
Caption: Workflow for an in vitro CTL cytotoxicity assay.
Conclusion
The this compound is a powerful and versatile reagent for probing the intricacies of CD8+ T cell responses. A thorough understanding of its properties, the signaling pathways it triggers, and the appropriate experimental protocols is essential for its effective use in immunological research. This guide provides a foundational framework to assist researchers in designing and executing robust experiments to advance our understanding of T cell-mediated immunity.
References
Methodological & Application
Application Notes and Protocols for In Vivo Immunization with OVA-T4 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OVA-T4 peptide (SIITFEKL) is a variant of the immunodominant ovalbumin peptide OVA (257-264), known as SIINFEKL. These peptides are presented by the MHC class I molecule H-2Kb and are recognized by OT-I CD8+ T cells, making them invaluable tools in immunological research, particularly in the development of cancer vaccines and the evaluation of vaccine adjuvants. The OVA-T4 variant, with a threonine substitution for asparagine at position 4, offers a model for studying the effects of altered peptide ligands on T-cell activation and response. These application notes provide detailed protocols for in vivo immunization with the this compound to elicit robust CD8+ T-cell responses.
Principle of T-Cell Activation
In vivo, the activation of naive CD8+ T cells requires two main signals. The first is the engagement of the T-cell receptor (TCR) with the peptide-MHC class I complex on the surface of an antigen-presenting cell (APC), such as a dendritic cell (DC). The second is a co-stimulatory signal, often provided by the interaction of CD28 on the T cell with B7 molecules (CD80/CD86) on the APC. Upon successful activation, T cells proliferate and differentiate into effector cytotoxic T lymphocytes (CTLs) that can recognize and kill target cells presenting the specific peptide-MHC complex, such as tumor cells. Adjuvants are often used in immunization protocols to enhance this process by promoting the maturation and activation of APCs.
Materials and Reagents
-
Peptide: OVA-T4 (SIITFEKL) peptide, high purity (>95%)
-
Adjuvant: CpG oligodeoxynucleotides (e.g., CpG ODN 1826), Poly(I:C), anti-CD40 antibody, or other suitable adjuvants.
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline.
-
Animals: C57BL/6 mice or OT-I transgenic mice (6-8 weeks old).
-
Syringes and needles: Appropriate for the chosen route of administration.
Experimental Protocols
Protocol 1: In Vivo Immunization for Induction of a Primary CD8+ T-Cell Response
This protocol describes a common method for inducing a primary antigen-specific CD8+ T-cell response using a peptide and adjuvant.
1. Preparation of the Immunization Mixture:
- Reconstitute the lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL.
- On the day of immunization, dilute the this compound stock solution and the chosen adjuvant in sterile PBS. A typical immunization dose is 50-100 µg of peptide per mouse. For example, to prepare an injection volume of 100 µL with a 50 µg peptide dose, mix 50 µL of a 1 mg/mL peptide solution with the desired amount of adjuvant and bring the final volume to 100 µL with PBS.
- If using CpG ODN 1826 as an adjuvant, a typical dose is 20-50 µg per mouse.
- If using Poly(I:C), a common dose is 50 µg per mouse.
- For a potent response, a combination of adjuvants such as a TLR agonist (CpG or Poly(I:C)) and an anti-CD40 antibody (50 µg) can be used, a strategy known as "TriVax".[1][2]
2. Immunization Procedure:
- The choice of immunization route can influence the nature of the immune response. Common routes include:
- Subcutaneous (s.c.) injection: Inject 100 µL of the immunization mixture at the base of the tail.
- Intravenous (i.v.) injection: Inject 100 µL of the immunization mixture via the tail vein. This route is often used for the "TriVax" strategy.
- A prime-boost strategy is often employed to enhance the magnitude and longevity of the T-cell response. A typical schedule involves a primary immunization on day 0, followed by a booster immunization with the same formulation on day 14 or 21.[2]
3. Assessment of the Immune Response:
- The peak of the primary CD8+ T-cell response is typically observed 7-10 days after immunization.
- Spleens and/or peripheral blood can be harvested to analyze the frequency and function of OVA-T4-specific CD8+ T cells.
- Commonly used assays include:
- MHC-I Tetramer Staining: To enumerate antigen-specific CD8+ T cells.
- Intracellular Cytokine Staining (ICS): To assess the production of effector cytokines such as IFN-γ and TNF-α upon restimulation with the this compound.
- In Vivo Cytotoxicity Assay: To measure the killing capacity of the induced CTLs.
Protocol 2: Adoptive Transfer and In Vivo Activation of OT-I T Cells
This protocol is used to study the activation and proliferation of a monoclonal population of OVA-specific T cells.
1. Preparation of OT-I T Cells:
- Isolate splenocytes from an OT-I transgenic mouse.
- Enrich for CD8+ T cells using a negative selection magnetic bead kit according to the manufacturer's instructions.
- Label the enriched OT-I T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, if desired.
- Resuspend the cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.
2. Adoptive Transfer:
- Inject 100 µL of the OT-I T-cell suspension into recipient C57BL/6 mice via the tail vein.
3. In Vivo Activation:
- One day after the adoptive transfer, immunize the recipient mice with the this compound as described in Protocol 1. A lower dose of peptide (e.g., 10-50 µg) is often sufficient to induce a robust response in this setting. The use of an adjuvant is recommended to prevent T-cell anergy.
4. Analysis of OT-I T-Cell Response:
- The peak of OT-I T-cell proliferation is typically observed 3-5 days after immunization.
- Harvest spleens and lymph nodes to analyze the proliferation (by dye dilution), activation marker expression (e.g., CD44, CD69), and effector function of the transferred OT-I T cells.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from in vivo immunization experiments using OVA peptides. Note that the specific values may vary depending on the experimental conditions, including the mouse strain, adjuvant used, and precise immunization protocol. The data presented here are based on studies using the closely related SIINFEKL peptide and are intended to serve as a reference.
Table 1: Frequency of Antigen-Specific CD8+ T Cells Following Immunization
| Immunization Group | Adjuvant | Route | % Tetramer+ of CD8+ T Cells (Spleen, Day 7) |
| PBS Control | None | s.c. | < 0.1% |
| This compound | None | s.c. | 0.1 - 0.5% |
| This compound | CpG ODN | s.c. | 2 - 5% |
| This compound | Poly(I:C) + anti-CD40 | i.v. | 10 - 20% |
Table 2: Effector Cytokine Production by Splenocytes Restimulated with this compound
| Immunization Group | % IFN-γ+ of CD8+ T Cells | % TNF-α+ of CD8+ T Cells |
| PBS Control | < 0.1% | < 0.1% |
| This compound + CpG | 1.5 - 4% | 1 - 3% |
| This compound + Poly(I:C) + anti-CD40 | 8 - 15% | 7 - 12% |
Visualizations
Signaling Pathway of T-Cell Activation
Caption: MHC Class I-mediated activation of a CD8+ T cell by an APC.
Experimental Workflow for In Vivo Immunization and Analysis
Caption: General workflow for in vivo peptide immunization and subsequent analysis.
Troubleshooting
-
Low T-Cell Response:
-
Check peptide quality and concentration: Ensure the peptide is of high purity and the correct concentration was used.
-
Optimize adjuvant: The choice and dose of adjuvant are critical. Consider using a more potent adjuvant combination like Poly(I:C) and anti-CD40.
-
Route of administration: The immunization route can significantly impact the response. Compare different routes (e.g., s.c. vs. i.v.).
-
Timing of analysis: Ensure that tissues are harvested at the peak of the T-cell response.
-
-
High Variability Between Mice:
-
Consistent technique: Ensure consistent injection volumes and locations.
-
Animal health: Use healthy, age-matched mice.
-
Increase group size: A larger number of mice per group can help to account for biological variability.
-
Conclusion
The this compound is a valuable tool for studying antigen-specific CD8+ T-cell responses in vivo. The protocols outlined in these application notes provide a framework for inducing and analyzing these responses. By carefully selecting the appropriate immunization strategy and analytical methods, researchers can effectively utilize the this compound to advance their understanding of T-cell immunology and to develop novel immunotherapies.
References
Application Notes and Protocols: In Vitro Stimulation of Splenocytes with OVA-T4 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA) and its derived peptides are invaluable tools in immunological research, serving as model antigens to study T cell activation, differentiation, and effector functions. The OVA-T4 peptide (SIITFEKL) is a variant of the immunodominant SIINFEKL (N4) peptide recognized by OT-I CD8+ T cells. The T4 peptide exhibits a lower affinity for the T cell receptor (TCR), making it a critical reagent for investigating the impact of antigen affinity on T cell signaling and responses.[1][2] These studies are fundamental for understanding immune responses to pathogens and tumors, as well as for the development of vaccines and immunotherapies.
This document provides detailed protocols for the in vitro stimulation of murine splenocytes with the this compound. It covers splenocyte isolation, cell culture, peptide stimulation, and subsequent analysis of T cell activation and function through proliferation assays, cytokine analysis, and flow cytometry. Additionally, it includes a summary of expected quantitative data and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data that can be expected from the described experimental protocols. These values are illustrative and can vary based on experimental conditions, mouse strain, and reagent sources.
Table 1: T Cell Proliferation in Response to OVA Peptides
| Peptide Stimulant | Concentration (µg/mL) | Proliferation Index (CFSE) | % Divided Cells |
| Unstimulated Control | 0 | 1.0 | < 1% |
| OVA-N4 (SIINFEKL) | 1 | 4.5 ± 0.5 | 85 ± 5% |
| OVA-T4 (SIITFEKL) | 1 | 2.2 ± 0.3 | 40 ± 8% |
| PMA/Ionomycin | 0.05 / 0.5 | 5.0 ± 0.4 | > 95% |
Table 2: Cytokine Production by Splenocytes Stimulated with OVA Peptides
| Peptide Stimulant | Concentration (µg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Unstimulated Control | 0 | < 50 | < 20 | < 20 |
| OVA-N4 (SIINFEKL) | 1 | 2500 ± 300 | 800 ± 150 | 1200 ± 200 |
| OVA-T4 (SIITFEKL) | 1 | 900 ± 200 | 300 ± 100 | 500 ± 120 |
| PMA/Ionomycin | 0.05 / 0.5 | > 5000 | > 2000 | > 3000 |
Table 3: Expression of Activation Markers on CD8+ T Cells
| Peptide Stimulant | Concentration (µg/mL) | % CD69+ of CD8+ T cells | % CD25+ of CD8+ T cells |
| Unstimulated Control | 0 | < 2% | < 1% |
| OVA-N4 (SIINFEKL) | 1 | 75 ± 10% | 60 ± 8% |
| OVA-T4 (SIITFEKL) | 1 | 35 ± 7% | 25 ± 5% |
| PMA/Ionomycin | 0.05 / 0.5 | > 90% | > 85% |
Experimental Protocols
Isolation of Murine Splenocytes
This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (complete RPMI).
-
70 µm cell strainer
-
Sterile petri dish
-
Syringe plunger
Procedure:
-
Euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Spray the mouse abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the skin and peel it back to expose the abdominal wall. Make a second incision in the abdominal wall to expose the peritoneal cavity.
-
Carefully remove the spleen and place it in a petri dish containing 5 mL of sterile PBS.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer.
-
Gently mash the spleen through the strainer using the plunger of a 3 mL syringe, while rinsing the strainer with complete RPMI.
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer (if red blood cell lysis is required) for 5 minutes at room temperature.
-
Add 10 mL of complete RPMI to stop the lysis and centrifuge again.
-
Resuspend the cell pellet in complete RPMI and perform a cell count using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 5 x 10^6 cells/mL in complete RPMI.[3]
In Vitro Stimulation with this compound
This protocol details the stimulation of isolated splenocytes with the this compound.
Materials:
-
Isolated splenocytes (5 x 10^6 cells/mL)
-
This compound (SIITFEKL) stock solution (1 mg/mL in sterile water or DMSO)
-
Complete RPMI medium
Procedure:
-
Seed the splenocytes at a density of 5 x 10^6 cells/mL in a 48-well plate (1 mL per well) or 96-well plate (200 µL per well).
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µg/mL) in complete RPMI.
-
Add the diluted peptide to the splenocyte cultures. Include appropriate controls:
-
Unstimulated Control: Cells with medium only.
-
Positive Control (High Affinity): Cells stimulated with OVA-N4 peptide (SIINFEKL) at the same concentration.
-
Positive Control (Antigen-Independent): Cells stimulated with PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the downstream assay:
-
Activation marker analysis: 24-48 hours.
-
Cytokine analysis (supernatant): 48-72 hours.
-
Proliferation assays (CFSE): 4-5 days.
-
Intracellular cytokine staining: 6-12 hours, with a protein transport inhibitor (e.g., Brefeldin A) added for the last 4-6 hours.
-
Analysis of T Cell Responses
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Complete RPMI
-
Flow cytometer
Procedure:
-
Before stimulation, resuspend splenocytes at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Proceed with the In Vitro Stimulation protocol (Section 2.2).
-
After 4-5 days of culture, harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8).
-
Analyze the CFSE dilution in the CD8+ T cell population by flow cytometry.
Materials:
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-2)
-
Cell culture supernatants
Procedure:
-
After the desired stimulation period (e.g., 48-72 hours), centrifuge the culture plates at 300 x g for 10 minutes.
-
Carefully collect the supernatants and store them at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of cytokines.
Materials:
-
Fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometer
Procedure:
-
For intracellular cytokine staining, add a protein transport inhibitor to the cultures 4-6 hours before harvesting.
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain for surface markers by incubating the cells with the antibody cocktail for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
If performing intracellular staining, fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the cells with the respective antibodies for 30 minutes at room temperature.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software.
Visualizations
Caption: Experimental workflow for splenocyte stimulation.
Caption: TCR signaling upon low-affinity peptide binding.
References
- 1. researchgate.net [researchgate.net]
- 2. T cell activation enhancement by endogenous pMHC acts for both weak and strong agonists but varies with differentiation state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for OVA-T4 Peptide in Cytotoxic T Lymphocyte (CTL) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of cytotoxic T lymphocytes (CTLs) is a critical event in the adaptive immune response against viral infections and tumors. A key model for studying CTL activation involves the use of the ovalbumin (OVA) peptide, specifically the SIINFEKL peptide (OVA₂₅₇₋₂₆₄), which is presented by the MHC class I molecule H-2Kᵇ and recognized by the T-cell receptor (TCR) of OT-I CD8⁺ T cells. The T4 peptide (SIITFEKL) is an altered peptide ligand derived from SIINFEKL, which exhibits a different binding affinity to the OT-I TCR and can be used to study the effects of varying signal strength on T-cell activation. Understanding the optimal peptide concentration is crucial for inducing a robust and specific CTL response in vitro. These application notes provide detailed protocols for CTL activation and subsequent functional assays, along with quantitative data to guide experimental design.
Data Presentation: OVA-T4 Peptide Concentrations for CTL Activation
The following tables summarize the concentrations of OVA (SIINFEKL) and its altered peptide ligand T4 used in various CTL activation and functional assays, as reported in the literature.
Table 1: OVA (SIINFEKL) Peptide Concentrations for In Vitro CTL Activation
| Application | Peptide Concentration Range | Cell Type | Readout | Reference |
| OT-I T Cell Activation | 10 pM - 1 nM | Splenocytes | NFAT1 Nuclear Translocation | [1] |
| OT-I T Cell Proliferation | 10⁻⁸ - 10⁻² µg/mL | Splenocytes | IFN-γ and IL-2 Production | [2] |
| In Vitro CTL Priming | 10 nM | OT-I Splenocytes | CTL Differentiation | [3] |
| Intracellular Cytokine Staining | 1 µM | Activated OT-I CTLs | Cytokine Production | [3] |
| Target Cell Lysis | 1 pM - 10 µM | Peptide-pulsed EL4 cells | LDH Release |
Table 2: Altered Peptide Ligand (T4) Concentrations and Effects
| Application | Peptide | Concentration | Effect Compared to SIINFEKL | Reference |
| Thymocyte Selection | T4 | Not specified | Threshold affinity for negative selection | |
| T-Cell Activation | T4 | Not specified | Weaker stimulation than SIINFEKL | [4] |
| CTL Effector Function | T4 | Not specified | Reduced target cell lysis compared to SIINFEKL |
Experimental Protocols
Protocol 1: In Vitro Activation of OT-I CTLs with OVA/T4 Peptide
This protocol describes the in vitro activation of naive OT-I CD8⁺ T cells using peptide-pulsed antigen-presenting cells (APCs).
Materials:
-
Single-cell suspension of splenocytes from OT-I transgenic mice
-
Antigen-presenting cells (APCs), e.g., T2 cells or bone marrow-derived dendritic cells (BMDCs)
-
OVA₂₅₇₋₂₆₄ (SIINFEKL) peptide
-
T4 (SIITFEKL) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
96-well U-bottom plates
Procedure:
-
Prepare a single-cell suspension of splenocytes from an OT-I mouse.
-
Isolate naive CD8⁺ T cells using a commercially available negative selection kit.
-
Prepare APCs. If using T2 cells, wash them three times with serum-free RPMI-1640.
-
Pulse the APCs with varying concentrations of OVA or T4 peptide (e.g., 10⁻¹² M to 10⁻⁶ M) in serum-free RPMI-1640 for 1-2 hours at 37°C.
-
Wash the peptide-pulsed APCs three times with complete RPMI-1640 to remove excess peptide.
-
Co-culture the purified naive OT-I CD8⁺ T cells (1 x 10⁵ cells/well) with the peptide-pulsed APCs (2 x 10⁵ cells/well) in a 96-well U-bottom plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3 days.
-
After incubation, the activated CTLs can be harvested for use in functional assays.
Protocol 2: CTL Proliferation Assay using Bromodeoxyuridine (BrdU)
This assay measures T-cell proliferation by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA.
Materials:
-
Activated OT-I CTLs (from Protocol 1)
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-labeled secondary antibody
-
TMB substrate
-
Stop solution
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
After the 3-day activation period in Protocol 1, add 10 µM BrdU labeling solution to each well.
-
Incubate the plate for 4-24 hours at 37°C to allow for BrdU incorporation.
-
Carefully remove the culture medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells twice with wash buffer.
-
Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-labeled secondary antibody solution and incubate for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).
-
Add 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: CTL Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This colorimetric assay quantifies CTL-mediated target cell lysis by measuring the release of the cytosolic enzyme LDH into the supernatant.
Materials:
-
Activated OT-I CTLs (effector cells)
-
Target cells (e.g., EL4 cells)
-
OVA or T4 peptide
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
96-well round-bottom plate
-
Microplate reader
Procedure:
-
Prepare target cells by pulsing them with an optimal concentration of OVA or T4 peptide (e.g., 1 µM) for 1-2 hours at 37°C.
-
Wash the target cells three times to remove excess peptide.
-
Plate the peptide-pulsed target cells (1 x 10⁴ cells/well) in a 96-well round-bottom plate.
-
Add the activated OT-I CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells:
-
Spontaneous LDH release (target cells only)
-
Maximum LDH release (target cells with lysis buffer from the kit)
-
Background control (medium only)
-
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Signaling Pathway of CTL Activation
Caption: TCR signaling cascade upon recognition of OVA/T4-pMHC complex.
Experimental Workflow for CTL Activation Assay
Caption: Workflow for in vitro CTL activation and functional analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of OVA-T4 Peptide in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the OVA-T4 peptide in two key immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS). The this compound, a variant of the immunodominant ovalbumin peptide OVA (257-264) with the amino acid sequence SIITFEKL, is a valuable tool for studying T-cell activation and function.[1][2][3][4]
Introduction to this compound
The this compound is an altered peptide ligand of the canonical OVA peptide (SIINFEKL) recognized by OT-I CD8+ T cells in the context of the MHC class I molecule H-2Kb.[1] Alterations in the peptide sequence can modulate the affinity of the peptide-MHC complex for the T-cell receptor (TCR), thereby influencing the strength and nature of the downstream T-cell response. The T4 variant has been used in studies to investigate the threshold of T-cell activation and the signaling pathways involved.
Data Presentation: Comparative T-Cell Activation by OVA Peptide Variants
Table 1: Differential Phosphorylation of T-Cell Receptor Signaling Molecules upon Stimulation with OVA Peptide Variants
| Target Protein | Phosphorylation Site | OVA (SIINFEKL) | T4 (SIITFEKL) | G4 (SIIGFEKL) |
| CD247 (CD3ζ) | Tyr142 | +++ | ++ | + |
| LCK | Tyr394 | +++ | ++ | + |
| ZAP70 | Tyr493 | +++ | ++ | + |
| LAT | Tyr191 | +++ | + | - |
| SLP-76 (LCP2) | Tyr128 | +++ | + | - |
Data adapted from a study on Jurkat OT-1 T cells. The number of "+" indicates the relative intensity of phosphorylation, with "+++" being the strongest and "-" indicating no significant phosphorylation above baseline. This table illustrates that the T4 peptide induces an intermediate level of phosphorylation for several key signaling proteins compared to the strong agonist OVA (SIINFEKL) and the weaker agonist G4.
Experimental Protocols
The following are detailed protocols for using the this compound in ELISpot and Intracellular Cytokine Staining assays. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: IFN-γ ELISpot Assay for OVA-T4 Specific T-Cells
This protocol describes the measurement of interferon-gamma (IFN-γ) secreting cells in response to this compound stimulation.
Materials:
-
PVDF-bottom 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
This compound (SIITFEKL)
-
Control peptides (e.g., OVA (SIINFEKL) as a positive control, and an irrelevant peptide as a negative control)
-
Recombinant mouse IL-2
-
Fetal Bovine Serum (FBS)
-
PBS (Phosphate Buffered Saline)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% FBS)
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS.
-
Incubate overnight at 4°C.
-
Wash the plates three times with sterile PBS.
-
Block the plates with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or experimental animals.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 2-5 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Remove the blocking solution from the ELISpot plate.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the this compound diluted in complete RPMI-1640 to achieve a final concentration of 1-10 µg/mL.
-
Include positive control wells (e.g., with OVA peptide SIINFEKL or a mitogen like Concanavalin A) and negative control wells (medium alone or an irrelevant peptide).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plates six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody diluted in blocking buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plates six times with PBST.
-
Add Streptavidin-ALP or Streptavidin-HRP diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plates six times with PBST and then three times with PBS.
-
-
Spot Development and Analysis:
-
Add the substrate solution (BCIP/NBT for ALP or AEC for HRP) to each well.
-
Monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
Protocol 2: Intracellular Cytokine Staining for OVA-T4 Specific T-Cells
This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) in T-cells following stimulation with the this compound.
Materials:
-
Complete RPMI-1640 medium
-
This compound (SIITFEKL)
-
Control peptides
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
-
Fixable viability dye
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS tubes or 96-well U-bottom plates
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes or PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
Add the this compound to a final concentration of 1-10 µg/mL.
-
Include positive and negative controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., 5 µg/mL) and Monensin (e.g., 1x) and incubate for an additional 4-5 hours.
-
-
Surface Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).
-
Incubate for 30 minutes on ice in the dark.
-
Wash twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash twice with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in the cocktail of fluorochrome-conjugated antibodies against intracellular cytokines diluted in Permeabilization/Wash buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with Permeabilization/Wash buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on viable, single cells, and then on T-cell populations (e.g., CD3+CD8+) to determine the percentage of cells producing specific cytokines.
-
Visualizations
T-Cell Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated upon T-cell receptor engagement with a peptide-MHC complex, such as OVA-T4 presented on H-2Kb.
Caption: T-Cell Receptor (TCR) signaling cascade upon peptide-MHC binding.
Experimental Workflow: ELISpot Assay
The following diagram outlines the key steps in the ELISpot experimental workflow.
Caption: Workflow for the Enzyme-Linked Immunospot (ELISpot) assay.
Experimental Workflow: Intracellular Cytokine Staining
The following diagram illustrates the main stages of the Intracellular Cytokine Staining (ICS) protocol.
References
- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T cell activation enhancement by endogenous pMHC acts for both weak and strong agonists but varies with differentiation state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, SIITFEKL, pT4, OVA (257-264) Variant - 1 mg [eurogentec.com]
Application Notes and Protocols: OVA-T4 Peptide in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA)-derived peptides are instrumental in the preclinical development of cancer vaccines due to their well-characterized immunogenicity and the availability of robust immunological tools to study the resulting T-cell responses. The OVA-T4 peptide (SIITFEKL) is a variant of the dominant CD8+ T-cell epitope OVA (257-264) (SIINFEKL), which binds to the mouse MHC class I molecule H-2Kb.[1] This, along with various CD4+ T-cell helper epitopes from OVA, provides a powerful model system to investigate the efficacy of different vaccine formulations, adjuvants, and delivery strategies. These application notes provide an overview of the use of OVA-T4 and related OVA peptides in cancer vaccine research, including detailed experimental protocols and a summary of key quantitative data.
Key Applications
-
Evaluation of Vaccine Adjuvants and Formulations: OVA peptides are used to assess the potency of various adjuvants (e.g., TLR ligands like Poly-ICLC, CpG) and vaccine platforms (e.g., TriVax) in eliciting robust anti-tumor T-cell responses.[2][3]
-
Induction of CD8+ and CD4+ T-Cell Responses: Different OVA-derived peptides can be used to specifically stimulate cytotoxic T lymphocytes (CTLs) and T helper cells, allowing for the study of their respective and synergistic roles in tumor immunity.[4][5]
-
Preclinical Tumor Models: OVA-expressing tumor cell lines (e.g., B16-OVA melanoma, EG7 lymphoma) are widely used in mouse models to evaluate the therapeutic efficacy of OVA peptide-based vaccines.
-
Mechanism of Action Studies: These peptides are crucial for dissecting the cellular and molecular mechanisms of anti-tumor immunity, including dendritic cell (DC) activation, antigen presentation, and T-cell effector functions.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the immunogenicity of OVA peptide-based vaccines.
Table 1: CD8+ T-Cell Responses to OVA Peptide Vaccination
| Vaccine Formulation | Mouse Model | Time Point | % of CD8+ T-cells (Tetramer+) in Blood | Reference |
| TriVax (OVA₂₅₇₋₂₆₄, anti-CD40, Poly-IC) | C57BL/6 | Day 6 (post-prime) | ~2-3 fold increase vs. w/o TLR-L | |
| TriVax (OVA₂₅₇₋₂₆₄, anti-CD40, Poly-IC) | C57BL/6 | Day 84 (post-boost) | High levels of tetramer positive cells | |
| TriVax (OVA₂₅₇₋₂₆₄, anti-CD40, CpG) | C57BL/6 | Day 84 (post-boost) | Lower levels vs. Poly-IC | |
| DNA Prime, TriVax (peptide) Boost | C57BL/6 | ~Day 40 (post-boost) | ~15-20% | |
| Peptide Prime, TriVax (peptide) Boost | C57BL/6 | ~Day 40 (post-boost) | ~5-10% |
Table 2: CD4+ T-Cell Responses to OVA Peptide Vaccination
| Vaccine Formulation | Mouse Model | Assay | Result | Reference |
| TriVax (OVA₂₆₅₋₂₈₀, poly-IC, anti-CD40) | C57BL/6 | IFNγ ELISPOT | >10-fold higher response vs. Freund's or TiterMax | |
| anti–DEC-OVA + anti-CD40/poly I:C | C57BL/6 | Intracellular IFN-γ | Specific CD4+ T-cell response to EKLTEWTSSNVMEER | |
| OVA-pulsed DCs co-cultured with T-cells | In vitro | IL-2 ELISA | Dose-dependent increase in IL-2 secretion |
Table 3: Anti-Tumor Efficacy of OVA Peptide Vaccines
| Tumor Model | Vaccine Strategy | Outcome | Reference |
| B16 Melanoma | TriVax (Trp2₁₈₀₋₁₈₈) | Remarkable therapeutic effects against established tumors | |
| RMA (OVA-negative) | Adoptive transfer of OT-I CTLs + intratumoral OVA₂₅₇₋₂₆₄ injection | Significant tumor growth inhibition | |
| Ovarian Cancer (mouse model) | apoA-I mimetic peptide | ~60% less cancer growth vs. control |
Experimental Protocols
Protocol 1: In Vivo Induction of CD8+ T-Cell Responses using TriVax
This protocol describes a potent method for inducing high numbers of antigen-specific CD8+ T-cells.
Materials:
-
OVA peptide (e.g., OVA₂₅₇₋₂₆₄ - SIINFEKL)
-
Agonistic anti-CD40 mAb (e.g., clone FGK4.5)
-
TLR ligand (e.g., Poly-IC)
-
C57BL/6 mice
-
Phosphate-buffered saline (PBS)
Procedure:
-
Vaccine Preparation: Prepare the TriVax formulation by mixing the OVA peptide, anti-CD40 mAb, and Poly-IC in sterile PBS. A typical dose might consist of 100 µg of peptide, 50 µg of anti-CD40 mAb, and 50 µg of Poly-IC per mouse.
-
Immunization (Prime): Administer the TriVax formulation to C57BL/6 mice via intravenous (i.v.) injection on day 0.
-
Booster Immunization: On day 21, administer a booster immunization with the same TriVax formulation and route.
-
Monitoring Immune Response:
-
Collect peripheral blood samples at various time points (e.g., weekly) after immunization.
-
Perform tetramer analysis using fluorescently labeled H-2Kb/SIINFEKL tetramers to quantify the percentage of OVA-specific CD8+ T-cells by flow cytometry.
-
Protocol 2: In Vivo Cytotoxicity Assay
This protocol measures the effector function of vaccine-induced CD8+ T-cells.
Materials:
-
Splenocytes from naïve C57BL/6 mice
-
OVA peptide (e.g., OVA₂₅₇₋₂₆₄)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Immunized and control mice
-
PBS
Procedure:
-
Target Cell Preparation:
-
Harvest splenocytes from a naïve C57BL/6 mouse.
-
Split the splenocytes into two populations.
-
Pulse one population with the OVA peptide (e.g., 1 µM) for 1 hour at 37°C. This will be the target population. The other population serves as an internal control.
-
Label the peptide-pulsed population with a high concentration of CFSE (CFSEhigh) and the unpulsed population with a low concentration of CFSE (CFSElow).
-
-
Adoptive Transfer: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject them intravenously into both vaccinated and naïve control mice.
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
Specific killing is calculated as: [1 - (ratio in immunized / ratio in naïve)] x 100%.
-
Protocol 3: Dendritic Cell (DC) Stimulation and T-Cell Co-culture
This protocol is for assessing the ability of OVA-pulsed DCs to activate T-cells in vitro.
Materials:
-
Bone marrow-derived DCs (BMDCs) or a DC line (e.g., DC2.4)
-
Whole ovalbumin protein or OVA peptides
-
OVA-specific T-cell hybridomas (e.g., CD8-OVA1.3 for MHC-I, OT4H.1D5 for MHC-II) or naïve CD4+ T-cells
-
Complete RPMI-1640 medium
-
Murine IL-2 ELISA kit
Procedure:
-
DC Pulsing:
-
Culture immature DCs in the presence of various concentrations of OVA protein (e.g., 0, 10, 100, 1000, 10000 µg/ml) for 24 hours to induce maturation and antigen processing.
-
-
Co-culture:
-
Plate the OVA-pulsed DCs in a 96-well plate.
-
Add the OVA-specific T-cell hybridomas or purified naïve T-cells to the wells at a 1:1 ratio with the DCs.
-
-
Activation Readout:
-
Incubate the co-culture for 24-72 hours at 37°C.
-
Collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit as an indicator of T-cell activation.
-
For naïve T-cell differentiation, T-cells can be analyzed by flow cytometry for lineage-specific transcription factors and cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, Foxp3 for Treg).
-
Visualizations
Signaling and Experimental Workflows
Caption: General workflow of an OVA peptide-based cancer vaccine.
Caption: Dendritic cell activation by Poly-IC and anti-CD40.
Caption: Synergistic CD4+ and CD8+ T-cell responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of peptide vaccines to induce robust antitumor CD4 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Peptide-Based Vaccines for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OVA-T4 Peptide in Mouse Models of Immunity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the OVA-T4 peptide (specifically the OVA323-339 epitope) in mouse models to study CD4+ T cell-mediated immunity. The ovalbumin (OVA) peptide is a well-established model antigen for immunological research. The OVA323-339 peptide is the immunodominant epitope recognized by CD4+ T cells in the context of the I-Ab MHC class II molecule in C57BL/6 mice. This makes it an invaluable tool for studying T helper cell activation, differentiation, and function in various contexts, including vaccination, autoimmune disease, and cancer immunotherapy.
Transgenic mouse models, such as the OT-II mouse, which expresses a T cell receptor (TCR) specific for the OVA323-339 peptide, are frequently used in conjunction with this peptide to track antigen-specific CD4+ T cell responses.
Core Applications
-
Induction of Antigen-Specific CD4+ T Cell Responses: Immunization with this compound can elicit robust Th1 and Th2 responses.
-
In Vitro T Cell Proliferation and Cytokine Analysis: Studying the activation and function of OVA-specific T cells in a controlled environment.
-
Adoptive Transfer Models: Tracking the behavior of antigen-specific T cells in vivo.
-
Preclinical Vaccine Efficacy Studies: Using OVA-T4 as a model antigen to test novel vaccine adjuvants and delivery systems.
-
Cancer Immunotherapy Models: Investigating the role of CD4+ T cell help in anti-tumor immunity in mouse models expressing OVA as a tumor antigen.[1]
Experimental Protocols
In Vivo Immunization with this compound
This protocol describes the induction of an OVA-specific CD4+ T cell response in C57BL/6 mice.
Materials:
-
OVA323-339 peptide (ISQAVHAAHAEINEAGR)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles (27G or smaller)
-
Emulsification device (e.g., two-syringe method or vortexer)
Protocol:
-
Peptide Reconstitution: Dissolve the lyophilized OVA323-339 peptide in sterile PBS to a stock concentration of 1-2 mg/mL.
-
Emulsion Preparation:
-
Prepare a 1:1 emulsion of the peptide solution and CFA. For example, mix 100 µL of peptide solution (containing 100 µg of peptide) with 100 µL of CFA.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the emulsion at the base of the tail or in the flank. Some protocols suggest injecting at two sites on the back with 50-100 µL at each site for a stronger response.[2]
-
-
Booster Immunization (Optional): For a more robust and long-lasting response, a booster immunization can be given 10-20 days after the primary immunization. The booster should be prepared with Incomplete Freund's Adjuvant (IFA) instead of CFA.
-
Analysis: Immune responses can be analyzed 7-14 days after the final immunization by harvesting spleens or draining lymph nodes for subsequent in vitro assays.
Adoptive Transfer of OT-II T Cells
This protocol details the adoptive transfer of OVA-specific CD4+ T cells from an OT-II transgenic mouse into a wild-type recipient.
Experimental Workflow for Adoptive Transfer and Analysis
Caption: Workflow for adoptive transfer of OT-II cells and subsequent analysis.
Materials:
-
OT-II transgenic mouse (donor)
-
C57BL/6 mouse (recipient)
-
CD4+ T cell isolation kit (e.g., MACS beads)
-
Sterile PBS
-
Syringes and needles (27G or smaller)
-
(Optional) Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking
Protocol:
-
Cell Isolation:
-
Euthanize the OT-II donor mouse and aseptically harvest the spleen and lymph nodes.
-
Prepare a single-cell suspension by mechanical disruption.
-
Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This typically yields a purity of >90%.
-
-
CFSE Labeling (Optional):
-
Resuspend the isolated OT-II cells in pre-warmed PBS at a concentration of 1 x 107 cells/mL.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.[3]
-
Quench the labeling reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells 2-3 times with cold medium to remove excess CFSE.
-
-
Adoptive Transfer:
-
Resuspend the prepared OT-II cells in sterile PBS at the desired concentration. A typical injection consists of 1-5 x 106 cells in a volume of 100-200 µL.
-
Inject the cells intravenously (i.v.) into the tail vein of the recipient C57BL/6 mouse.
-
-
Antigen Challenge: One day after the adoptive transfer, immunize the recipient mice with the this compound as described in Protocol 1.[4]
-
Analysis: Analyze the response of the transferred OT-II cells 3-7 days after immunization by harvesting the spleen and draining lymph nodes.
In Vitro T Cell Proliferation Assay (CFSE Dilution)
This protocol measures the proliferation of OVA-specific T cells in response to peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes from an immunized mouse or adoptively transferred mouse.
-
OVA323-339 peptide
-
Complete RPMI medium (RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
-
CFSE
-
Flow cytometry antibodies (e.g., anti-CD4, anti-Vα2, anti-Vβ5 for OT-II cells)
-
96-well round-bottom plates
Protocol:
-
Cell Preparation and Labeling:
-
Prepare a single-cell suspension from the spleen and lyse red blood cells.
-
Label the cells with CFSE as described in Protocol 2, step 2.
-
-
Cell Culture:
-
Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2-5 x 105 cells per well in 200 µL of complete RPMI medium.
-
Add OVA323-339 peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.
-
Culture the cells for 3-4 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers to identify the CD4+ T cell population (and OT-II cells if applicable).
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Intracellular Cytokine Staining (ICS)
This protocol allows for the detection of cytokine production within individual T cells.
TCR Signaling Pathway
Caption: Simplified TCR signaling pathway in CD4+ T cells upon recognition of this compound.
Materials:
-
Single-cell suspension of splenocytes
-
OVA323-339 peptide
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
Flow cytometry antibodies for surface markers and intracellular cytokines (e.g., anti-CD4, anti-IFN-γ, anti-IL-4)
-
Fixation and permeabilization buffers
Protocol:
-
Cell Stimulation:
-
Resuspend splenocytes at 1-2 x 106 cells/mL in complete RPMI medium.
-
Add OVA323-339 peptide (e.g., 5-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) if desired.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[5]
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).
-
Stain with antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at 4°C.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C.
-
-
Analysis: Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
ELISpot Assay
This assay quantifies the frequency of cytokine-secreting cells.
Materials:
-
ELISpot plate (PVDF membrane)
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate for the enzyme
-
Single-cell suspension of splenocytes
-
OVA323-339 peptide
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.
-
Coat the wells with the capture antibody overnight at 4°C.
-
-
Blocking: Wash the plate and block with medium containing 10% FBS for at least 1 hour.
-
Cell Plating and Stimulation:
-
Plate the splenocytes at different densities (e.g., 2-5 x 105 cells/well).
-
Add the OVA323-339 peptide (e.g., 10 µg/mL) to the appropriate wells.
-
Incubate for 18-24 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
Wash and add the substrate. Stop the reaction when distinct spots emerge.
-
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Data Presentation
The following tables summarize representative quantitative data that can be obtained using the protocols described above. The exact values will vary depending on the specific experimental conditions, mouse strain, and reagents used.
Table 1: In Vitro T Cell Proliferation
| Treatment Group | Stimulant (OVA323-339) | % Proliferated OT-II Cells (CFSElow) |
|---|---|---|
| Naive | 10 µg/mL | < 5% |
| Immunized | No Peptide | < 2% |
| Immunized | 1 µg/mL | 40-60% |
| Immunized | 10 µg/mL | 70-90% |
Data are representative of splenocytes from C57BL/6 mice immunized with OVA/CFA, analyzed 4 days post-stimulation.
Table 2: Cytokine Production by Intracellular Staining
| Treatment Group | Stimulant (OVA323-339) | % IFN-γ+ of CD4+ T cells | % IL-4+ of CD4+ T cells |
|---|---|---|---|
| Naive | 10 µg/mL | < 0.1% | < 0.1% |
| Immunized (CFA) | No Peptide | < 0.2% | < 0.2% |
| Immunized (CFA) | 10 µg/mL | 1-5% | < 0.5% |
| Immunized (Alum) | 10 µg/mL | < 0.5% | 1-3% |
Data are representative of splenocytes from immunized mice, restimulated in vitro for 6 hours.
Table 3: Frequency of Cytokine-Secreting Cells by ELISpot
| Treatment Group | Stimulant (OVA323-339) | IFN-γ Spot Forming Units (SFU) per 106 Splenocytes |
|---|---|---|
| Naive | 10 µg/mL | < 10 |
| Immunized | No Peptide | < 20 |
| Immunized | 10 µg/mL | 200-800 |
Data are representative of splenocytes from immunized mice, analyzed 7-10 days post-immunization.
Table 4: In Vivo Proliferation of Adoptively Transferred OT-II Cells
| Days Post-Immunization | % OT-II Cells in Draining Lymph Node | % Divided OT-II Cells |
|---|---|---|
| 3 | 1-3% | 80-95% |
| 5 | 3-5% | > 98% |
| 7 | 1-2% | > 98% |
Data are representative of recipient mice adoptively transferred with 2 x 106 CFSE-labeled OT-II cells and immunized with OVA/CFA.
References
Application Notes and Protocols: Generation of OVA-T4 Peptide-Specific T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the generation and expansion of T cell lines specific for the OVA-T4 peptide (SIITFEKL), an altered peptide ligand of the immunodominant ovalbumin epitope SIINFEKL. The ability to generate antigen-specific T cell lines is crucial for a wide range of research applications, including the study of T cell activation, differentiation, and effector functions. Furthermore, these cell lines are invaluable tools in the development of immunotherapies and vaccines.
This document outlines two primary protocols: one for the generation of OVA-T4 specific T cell lines from human Peripheral Blood Mononuclear Cells (PBMCs) and another for their generation from transgenic mouse models (OT-I and OT-II). It also includes methods for the characterization of the resulting T cell lines, quantitative data analysis, and a discussion of the relevant T cell signaling pathways.
Data Presentation
Table 1: Representative Quantitative Data for OVA-T4 Specific T Cell Line Generation from Human PBMCs
| Parameter | Expected Range | Notes |
| Starting Cell Number | 3 x 10^6 - 1 x 10^7 PBMCs | Per T cell line to be generated.[1] |
| Peptide Concentration | 1 - 10 µM | Optimal concentration may need to be determined empirically. |
| Initial Frequency of Specific T cells | Low (typically <0.1%) | Varies between donors. |
| Fold Expansion (after 2-3 weeks) | 50 - 200 fold | Highly dependent on donor variability and culture conditions. |
| Purity of Antigen-Specific T cells | >80% (after enrichment) | As determined by tetramer staining or intracellular cytokine staining. |
| Viability | >90% |
Table 2: Expected Cytokine Profile of OVA-T4 Stimulated T Cells (from OT-I mice)
| Cytokine | Expected Level | Function |
| IFN-γ | High | Pro-inflammatory, antiviral, and anti-tumor activity.[2] |
| TNF-α | Moderate to High | Pro-inflammatory cytokine.[2] |
| IL-2 | Moderate | T cell proliferation and survival.[3] |
| Granzyme B | High | Key mediator of cytotoxicity.[2] |
| IL-4 | Low | Key Th2 cytokine. |
| IL-10 | Low | Immunosuppressive cytokine. |
Note: The cytokine profile for human T cells stimulated with OVA-T4 may vary. The data presented is based on studies with OT-I transgenic T cells stimulated with altered peptide ligands.
Experimental Protocols
Protocol 1: Generation of this compound-Specific T Cell Lines from Human PBMCs
This protocol details the expansion of memory peptide-specific CD8+ T cells from cryopreserved human PBMCs.
Materials:
-
Cryopreserved human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Beta-mercaptoethanol
-
This compound (SIITFEKL)
-
Recombinant human IL-2 (rhIL-2)
-
Recombinant human IL-7 (rhIL-7)
-
Feeder cells (e.g., irradiated allogeneic PBMCs)
-
Phytohemagglutinin (PHA)
-
Flat-bottom 24-well or 48-well tissue culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Complete Medium (R10): RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 50 µM beta-mercaptoethanol.
Procedure:
-
Thawing and Preparation of PBMCs:
-
Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed R10 medium.
-
Centrifuge at 600 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of R10.
-
Perform a cell count and viability assessment using trypan blue exclusion.
-
Centrifuge the cells again and resuspend in R10 at a concentration of 2 x 10^6 viable cells/mL.
-
-
Peptide Stimulation:
-
Plate 1 mL of the PBMC suspension (2 x 10^6 cells) into a well of a 24-well plate.
-
Add this compound to a final concentration of 1-10 µM.
-
Add rhIL-7 to a final concentration of 10 ng/mL to promote the survival of naive and memory T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Expansion of T Cell Lines:
-
After 3-4 days of culture, add rhIL-2 to a final concentration of 20 IU/mL.
-
Monitor the cultures every 2-3 days. When the medium turns yellow, split the cultures into new wells with fresh R10 medium containing 20 IU/mL of rhIL-2.
-
After 10-14 days, the antigen-specific T cells should have proliferated.
-
-
Restimulation and Further Expansion:
-
For long-term expansion, restimulate the T cell lines every 14 days.
-
Prepare feeder cells by irradiating allogeneic PBMCs (3000 rads).
-
Co-culture the T cell line (e.g., 1 x 10^6 cells) with feeder cells (e.g., 5 x 10^6 cells) in a 24-well plate.
-
Add PHA at 1 µg/mL and rhIL-2 at 50 IU/mL.
-
Expand the cultures as described in step 3.
-
Protocol 2: Generation of this compound-Specific T Cell Lines from Transgenic Mice (OT-I or OT-II)
This protocol describes the in vitro activation and expansion of OVA-T4 specific T cells from the spleens of OT-I (for CD8+ T cells) or OT-II (for CD4+ T cells) transgenic mice.
Materials:
-
Spleen from an OT-I or OT-II mouse
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Beta-mercaptoethanol
-
This compound (SIITFEKL)
-
Recombinant murine IL-2 (rmIL-2)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Splenocytes:
-
Aseptically remove the spleen from an OT-I or OT-II mouse.
-
Prepare a single-cell suspension by gently grinding the spleen through a 70 µm cell strainer with the plunger of a syringe.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the splenocytes twice with RPMI-1640 medium.
-
Resuspend the cells in complete medium at a concentration of 2 x 10^6 cells/mL.
-
-
In Vitro Stimulation:
-
Plate 1 mL of the splenocyte suspension into a 24-well plate.
-
Add the this compound to a final concentration of 1 µM.
-
Incubate at 37°C with 5% CO2 for 3 days.
-
-
Expansion with IL-2:
-
After 3 days, expand the activated T cells by transferring them to a larger culture flask.
-
Add rmIL-2 to a final concentration of 20 IU/mL.
-
Maintain the cell density between 0.5 - 2 x 10^6 cells/mL by adding fresh medium with rmIL-2 as needed.
-
Mandatory Visualization
TCR Signaling Pathway
References
Application Notes and Protocols for OVA-T4 Peptide in T Cell Memory Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of immunological memory is fundamental to understanding long-term protective immunity conferred by vaccines and natural infections. CD4+ helper T cells play a crucial role in orchestrating adaptive immune responses and establishing a robust memory cell pool. The Ovalbumin (OVA) peptide 323-339 (OVA-T4), recognized by T cell receptors on OT-II transgenic CD4+ T cells, serves as a powerful and highly specific model system to investigate the mechanisms of T cell activation, differentiation, and memory formation.
This model allows for the precise tracking of a clonal population of antigen-specific T cells from the initial priming event through the expansion and contraction phases, and into the establishment of long-lived central and effector memory subsets. By using adoptive transfer of OT-II cells into recipient mice followed by immunization with OVA-T4 peptide, researchers can meticulously dissect the signaling pathways, transcriptional programs, and cytokine requirements that govern the development and maintenance of CD4+ T cell memory. These studies are instrumental in designing more effective vaccines and immunotherapies that elicit durable and functional T cell memory.
Key applications include:
-
Vaccine Adjuvant Screening: Evaluating the efficacy of different adjuvants in promoting the magnitude and quality of the CD4+ memory T cell response.
-
Immunotherapy Development: Assessing the impact of immunomodulatory drugs on memory T cell formation and function.
-
Fundamental Immunology: Elucidating the molecular and cellular requirements for the differentiation of naïve T cells into long-lived memory cells.
Quantitative Data on OVA-T4 Induced T Cell Memory
The following tables summarize quantitative data from representative studies utilizing the OT-II/OVA-T4 model system. These values can serve as a baseline for experimental design and data interpretation.
Table 1: In Vivo Frequency of Antigen-Specific CD4+ T Cells Post-Immunization
| Time Point | Tissue | % of Total CD4+ T Cells | Approximate Cell Number (per spleen) | Phenotype Markers |
| Peak (Day 8-10) | Spleen | ~0.5%[1] | - | CD44hi, CD69+, CD25+ |
| Contraction | Spleen | Variable | - | - |
| Memory (>Day 35) | Spleen | ~0.15%[1] | ~1 x 104[1] | CD44hi, CD127+, CCR7+/-, CD62L+/- |
| Memory (>Day 35) | Draining LN | >0.15%[1] | - | CD44hi, CD127+, CCR7+/-, CD62L+/- |
Table 2: Phenotypic Distribution of Memory CD4+ T Cell Subsets
| Memory Subset | Key Phenotype Markers | Typical Frequency (% of memory cells) | Primary Location | Key Function |
| Central Memory (Tcm) | CD44hi, CD62Lhi, CCR7+ | Varies with adjuvant/stimulus | Secondary Lymphoid Organs | High proliferative capacity upon re-challenge[2] |
| Effector Memory (Tem) | CD44hi, CD62Llo, CCR7- | Varies with adjuvant/stimulus | Peripheral Tissues, Blood | Rapid effector cytokine production |
Table 3: Ex Vivo Cytokine Production by Restimulated Memory OT-II Cells
| Cytokine | Stimulation Condition | Typical % of Cytokine-Positive Cells (among OT-II cells) |
| IFN-γ | OVA323-339 peptide (1-10 µg/mL) for 5-6 hours | Varies (highly dependent on polarization) |
| IL-2 | OVA323-339 peptide (1-10 µg/mL) for 5-6 hours | Varies (required for memory maintenance) |
| IL-4 | OVA323-339 peptide (1-10 µg/mL) for 5-6 hours | Varies (dependent on Th2 polarizing conditions) |
| TNF-α | OVA323-339 peptide (1-10 µg/mL) for 5-6 hours | Varies |
Experimental Protocols & Visualizations
Generation of OVA-T4 Specific Memory CD4+ T Cells
This protocol describes the adoptive transfer of naïve OT-II T cells followed by immunization with OVA323-339 peptide to generate a robust memory T cell population.
Protocol Details:
-
Isolation of Naïve OT-II CD4+ T Cells:
-
Euthanize an OT-II transgenic mouse and aseptically harvest the spleen and lymph nodes (inguinal, axillary, brachial, cervical).
-
Generate a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Isolate naïve CD4+ T cells using a commercially available negative selection kit to ensure cells are untouched and retain naïve phenotype.
-
Assess purity and viability via flow cytometry (Stain for CD4, CD44, CD62L). Naïve cells should be CD4+CD44loCD62Lhi.
-
-
Adoptive Transfer:
-
Count purified OT-II cells and resuspend 1-3 x 106 cells in 200 µL of sterile PBS.
-
Warm recipient mice (e.g., C57BL/6) under a heat lamp to dilate tail veins.
-
Perform intravenous injection into the lateral tail vein.
-
-
Immunization:
-
Wait 24 hours after adoptive transfer.
-
Prepare the immunogen by dissolving 50-100 µg of OVA323-339 peptide in sterile PBS.
-
Thoroughly emulsify the peptide solution with an equal volume of an appropriate adjuvant (e.g., Complete Freund's Adjuvant - CFA for priming).
-
Administer a 100 µL injection subcutaneously at the base of the tail.
-
-
Memory Phase:
-
Allow at least 30 days for the immune response to contract and for a stable memory population to be established.
-
At the desired time point, mice can be euthanized for analysis or used in re-challenge experiments.
-
Analysis of Memory T Cell Phenotype and Function
This protocol outlines the steps for harvesting cells and performing flow cytometry to characterize memory T cell subsets and their cytokine production potential.
Protocol Details:
-
Cell Preparation:
-
Harvest spleen and/or lymph nodes from immunized mice into complete RPMI medium.
-
Prepare a single-cell suspension as described previously.
-
-
Ex Vivo Restimulation for Cytokine Analysis:
-
Plate 2 x 106 cells per well in a 96-well round-bottom plate.
-
Add stimulation:
-
Antigen-Specific: OVA323-339 peptide at a final concentration of 1-10 µg/mL.
-
Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Negative Control: Culture medium only.
-
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
-
Incubate for an additional 4-5 hours.
-
-
Flow Cytometry Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Surface Staining: Incubate cells with a viability dye first, followed by a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD4, -CD44, -CD62L, -CD127, -CCR7) for 30 minutes on ice.
-
Wash cells twice.
-
Fixation and Permeabilization: Use a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step fixes the cells and creates pores in the membranes for intracellular antibody entry.
-
Intracellular Staining: Incubate the fixed and permeabilized cells with antibodies against intracellular cytokines (e.g., anti-IFN-γ, -IL-2, -TNF-α) for 30 minutes.
-
Wash cells and resuspend in FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
Signaling Pathways and Differentiation
The generation of memory CD4+ T cells is a complex process involving distinct signaling events and differentiation pathways.
Pathway Description:
-
Signal 1 (Activation): The T cell receptor (TCR) on a naïve OT-II cell specifically recognizes the this compound presented by an MHC class II molecule on an antigen-presenting cell (APC).
-
Signal 2 (Co-stimulation): A crucial secondary signal is delivered through the interaction of the CD28 receptor on the T cell with B7 molecules (CD80/CD86) on the APC. This signal is required for full T cell activation and prevents anergy.
-
Downstream Signaling: These initial signals trigger a cascade of intracellular signaling events, leading to the activation of transcription factors like NFAT, AP-1, and NF-κB.
-
Clonal Expansion and Differentiation: The activated T cell undergoes rapid proliferation and differentiates into effector T cells, which help clear the antigen.
-
Memory Formation: Following the contraction of the effector response, a subset of antigen-experienced cells survives and develops into long-lived memory T cells. These can be broadly categorized as:
-
Central Memory T cells (Tcm): Reside primarily in lymphoid organs and are poised for rapid proliferation upon secondary antigen encounter.
-
Effector Memory T cells (Tem): Patrol peripheral tissues and can exert immediate effector functions upon restimulation.
-
References
Application Notes and Protocols: Adoptive Transfer of T Cells Activated with OVA-T4 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the adoptive transfer of T cells activated with the OVA-T4 peptide, a variant of the chicken ovalbumin (OVA) peptide. This document outlines the methodologies for T cell activation, the underlying signaling pathways, and the expected quantitative outcomes, serving as a comprehensive guide for preclinical research and therapeutic development.
Introduction
Adoptive T cell therapy is a promising immunotherapeutic approach for various diseases, including cancer and chronic infections. The efficacy of this therapy relies on the proper activation and expansion of antigen-specific T cells before their transfer into a recipient. The this compound (SIITFEKL) is an altered peptide ligand of the immunodominant OVA peptide (SIINFEKL) recognized by OT-I T cells. As a weaker agonist for the T cell receptor (TCR) compared to the native OVA peptide, OVA-T4 provides a valuable tool for studying the impact of TCR signal strength on T cell differentiation, function, and in vivo persistence.[1][2] This document details the procedures for activating T cells with the this compound and their subsequent adoptive transfer.
Key Signaling Pathways in T Cell Activation
Upon engagement of the T cell receptor (TCR) with the this compound presented by the major histocompatibility complex (pMHC), a cascade of intracellular signaling events is initiated, leading to T cell activation, proliferation, and differentiation.[3] This signaling is primarily driven by tyrosine phosphorylation.[1][3] Key proteins involved in this pathway include Lck, ZAP70, LAT, ITK, and PLCG1. The strength of the signal, which is lower with the T4 peptide compared to the high-affinity OVA peptide, influences the magnitude of this phosphorylation cascade.
Caption: TCR signaling cascade initiated by this compound binding.
Experimental Protocols
Protocol 1: Isolation and Activation of OVA-Specific T Cells
This protocol describes the isolation of splenocytes from OT-I transgenic mice and their subsequent activation with the this compound.
Materials:
-
Spleen from an OT-I transgenic mouse
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Red blood cell lysis buffer
-
Nylon wool column
-
This compound (SIITFEKL)
-
Irradiated splenocytes from a syngeneic mouse (as antigen-presenting cells, APCs)
-
Recombinant human IL-2
Procedure:
-
Aseptically harvest the spleen from an OT-I mouse and prepare a single-cell suspension in RPMI-1640 medium.
-
Lyse red blood cells using a suitable lysis buffer.
-
Enrich for T cells by passing the splenocyte suspension through a nylon wool column.
-
Co-culture the enriched OT-I T cells with irradiated, peptide-pulsed splenocytes (APCs) at a 5:1 APC to T cell ratio.
-
To pulse APCs, incubate them with the this compound at a concentration of 1-10 µM for 1-2 hours at 37°C.
-
Culture the T cells and APCs for 3 days in the presence of 20 U/mL of recombinant human IL-2 to promote expansion.
-
After 3 days, expand the T cells for an additional 2-4 days in medium containing IL-2.
Protocol 2: Adoptive Transfer of Activated T Cells
This protocol outlines the procedure for the intravenous transfer of ex vivo activated OVA-T4 specific T cells into recipient mice.
Materials:
-
Activated OT-I T cells
-
Recipient mice (e.g., C57BL/6)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for intravenous injection
Procedure:
-
Harvest the activated OT-I T cells from culture and wash them twice with sterile PBS.
-
Count the cells and resuspend them in sterile PBS at the desired concentration for injection (e.g., 1 x 10^7 cells per 100-200 µL).
-
Warm the recipient mice under a heat lamp to dilate the lateral tail veins.
-
Inject the T cell suspension intravenously into the lateral tail vein of the recipient mice.
-
To support the expansion and survival of the transferred T cells, administration of IL-2 (e.g., 2 x 10^4 IU, subcutaneously) daily for up to 10 days post-transfer can be performed.
Caption: Workflow for adoptive T cell transfer.
Quantitative Data Summary
The following tables summarize the quantitative data related to T cell activation with OVA peptides of varying affinities.
Table 1: Differential Phosphotyrosine Sites in Jurkat T Cells Expressing OT-1 TCR
| Activating Agent | Number of Statistically Significant Differential pTyr Sites |
| OVA (High Affinity) | 67 |
| T4 (Medium Affinity) | 19 |
| G4 (Low Affinity) | 8 |
Table 2: Cytokine Production by Splenocytes Following In Vitro Stimulation
Data represents cytokine concentrations in pg/mL from splenocyte cultures.
| Stimulation Group | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| OVA Control | 525 ± 71 | 5.13 ± 0.23 |
| CD4+/OVA/ChM (Adoptive Transfer) | 156 ± 21 | 4.3 ± 0.19 |
Table 3: In Vivo T Cell Proliferation in Draining Lymph Nodes
Data from intranasal immunization model with recombinant bacteria expressing OVA epitopes.
| Time Point | Proliferating OT-I CD8+ T Cells (%) | Proliferating OT-II CD4+ T Cells (%) |
| Day 3 | ~48% | Not specified |
| Day 5 | >50% | Not specified |
Conclusion
The protocols and data presented provide a framework for the successful adoptive transfer of T cells activated with the this compound. The use of a lower affinity peptide like OVA-T4 allows for the investigation of how TCR signal strength modulates T cell fate and function in vivo. This information is critical for the rational design of T cell-based immunotherapies, where fine-tuning T cell activation is paramount for achieving optimal therapeutic outcomes with minimal off-target effects. The provided methodologies can be adapted for various preclinical models to explore the therapeutic potential of adoptively transferred T cells in different disease contexts.
References
- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell activation enhancement by endogenous pMHC acts for both weak and strong agonists but varies with differentiation state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin Antigen-Specific Activation of Human T Cell Receptor Closely Resembles Soluble Antibody Stimulation as Revealed by BOOST Phosphotyrosine Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T Cell Response to OVA-T4 Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low T cell responses to the OVA-T4 peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during in vitro T cell stimulation experiments with the this compound.
FAQ 1: Why am I observing a weak or no T cell response to the this compound?
A low T cell response to the this compound can stem from several factors, ranging from the inherent properties of the peptide to suboptimal experimental conditions. The this compound, with the sequence SIITFEKL, is an altered peptide ligand (APL) of the immunodominant ovalbumin peptide SIINFEKL (OVA)[1]. It is presented by the MHC class I molecule H-2Kb and is recognized by OT-I T cells[1][2]. Notably, the T4 variant exhibits a lower affinity for the OT-I T cell receptor (TCR) compared to the parental OVA peptide and is considered a threshold affinity antigen[1][3]. This lower affinity can inherently lead to a less robust T cell activation.
Troubleshooting Steps:
-
Verify Experimental Controls: Ensure your positive and negative controls are behaving as expected.
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Positive Control: A potent stimulus like phorbol 12-myristate 13-acetate (PMA) and ionomycin, or a higher affinity peptide like SIINFEKL, should elicit a strong T cell response.
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Negative Control: Unstimulated T cells or T cells cultured with a non-stimulatory peptide (e.g., from vesicular stomatitis virus, VSV) should show minimal activation.
-
-
Optimize Peptide Concentration: The concentration of the peptide is critical for T cell activation. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell system.
-
Assess Antigen-Presenting Cell (APC) Function: Professional APCs, such as dendritic cells (DCs) or macrophages, are crucial for presenting the peptide to T cells. Ensure your APCs are healthy, mature, and express the correct MHC molecules.
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Check T Cell Viability and Purity: The health and purity of your T cell population are paramount. Perform a viability stain (e.g., Trypan Blue, Propidium Iodide, or a viability dye for flow cytometry) before and after your experiment.
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Confirm MHC Haplotype: The this compound is presented by H-2Kb. Ensure that your APCs express this specific MHC haplotype.
FAQ 2: How can I optimize the concentration of the this compound for my T cell stimulation assay?
Finding the optimal peptide concentration is a critical step, as concentrations that are too low will not induce a response, while excessively high concentrations can lead to activation-induced cell death (AICD).
Troubleshooting Steps & Recommendations:
-
Perform a Dose-Response Titration: Test a range of this compound concentrations to identify the one that gives the maximal response without inducing toxicity. A typical starting range for peptide stimulation is 1-10 µg/mL, but this can vary. Some studies have used concentrations as low as 10 nM for in vitro stimulation with MHC tetramers.
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Compare with a High-Affinity Peptide: As a reference, perform a parallel titration with the high-affinity SIINFEKL (OVA) peptide. This will help you gauge the expected magnitude of the response for a strong stimulus in your system.
| Parameter | Recommendation |
| Peptide | OVA-T4 (SIITFEKL) |
| Starting Concentration Range | 0.01 µg/mL to 50 µg/mL |
| Incubation Time | 24 to 72 hours (assay dependent) |
| Readout | T cell proliferation, cytokine secretion, or activation marker expression |
FAQ 3: What are the best antigen-presenting cells (APCs) to use for this compound presentation?
The choice of APC can significantly impact the outcome of your T cell stimulation experiment. Professional APCs are generally the most effective.
APC Options and Considerations:
| APC Type | Advantages | Disadvantages |
| Dendritic Cells (DCs) | Highly potent activators of naive T cells; express high levels of MHC and co-stimulatory molecules. | Require differentiation from bone marrow or monocytes, which can be time-consuming. |
| Macrophages | Readily available from peritoneal lavage or bone marrow; can be activated to upregulate MHC and co-stimulatory molecules. | May require activation with stimuli like LPS or IFN-γ to be effective APCs. |
| B cells | Can be isolated from the spleen; present antigen via their B cell receptor. | Generally less potent than DCs or activated macrophages for naive T cell activation. |
| Splenocytes (as a mixed population) | Easy to prepare and contain a mixture of APCs (DCs, macrophages, B cells). | The frequency of potent APCs may be low, potentially leading to a weaker response. |
Troubleshooting APC-Related Issues:
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Assess APC Viability and Purity: Use flow cytometry to check the purity and viability of your isolated APC population.
-
Confirm MHC Expression: Verify that your APCs express H-2Kb using a specific antibody and flow cytometry.
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Evaluate Co-stimulatory Molecule Expression: Activated APCs should upregulate co-stimulatory molecules like CD80 and CD86. This can be assessed by flow cytometry.
FAQ 4: My T cells are viable, but I'm still not seeing a response. What else could be wrong?
If you have ruled out issues with peptide concentration and APC function, consider the following factors related to your T cells and culture conditions.
Troubleshooting Checklist:
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T Cell Purity and Pre-activation: Ensure your T cell population is not contaminated with other cell types that might suppress the response. Also, confirm that the T cells are not already activated or anergic before stimulation.
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Cell Density: The ratio of T cells to APCs is important. A common starting point is a 1:1 or 10:1 (T cell:APC) ratio, but this may need optimization.
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Culture Medium and Supplements: Use a complete culture medium supplemented with appropriate factors like fetal bovine serum (FBS) and beta-mercaptoethanol. Ensure all reagents are fresh and not contaminated.
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Incubation Time: The kinetics of a T cell response can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for your specific readout.
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Assay Sensitivity: The assay you are using to measure the T cell response might not be sensitive enough to detect a weak response, especially with a low-affinity peptide like OVA-T4. Consider using a more sensitive method like an ELISpot assay.
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol outlines the steps for measuring T cell proliferation in response to this compound stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
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OT-I T cells (specific for OVA peptide presented on H-2Kb)
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Antigen-Presenting Cells (APCs) expressing H-2Kb (e.g., irradiated splenocytes)
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This compound (SIITFEKL)
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SIINFEKL peptide (positive control)
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Complete RPMI-1640 medium
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CFSE dye
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FACS buffer (PBS + 2% FBS)
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Anti-CD8 antibody (fluorochrome-conjugated)
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Viability dye (e.g., 7-AAD or PI)
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96-well round-bottom plate
Methodology:
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Prepare T cells: Isolate OT-I T cells from the spleen or lymph nodes of an OT-I transgenic mouse.
-
CFSE Labeling:
-
Resuspend T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Prepare APCs: Isolate splenocytes to be used as APCs and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Set up Co-culture:
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In a 96-well round-bottom plate, add 2 x 10^5 CFSE-labeled OT-I T cells per well.
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Add 2 x 10^5 irradiated APCs per well.
-
Add the this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Include a positive control (SIINFEKL peptide) and a negative control (no peptide).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining and Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Stain with an anti-CD8 antibody and a viability dye.
-
Acquire the samples on a flow cytometer.
-
-
Analysis: Gate on live, single CD8+ T cells and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.
Protocol 2: IFN-γ ELISpot Assay
This protocol describes the measurement of IFN-γ secreting T cells in response to this compound stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
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Anti-mouse IFN-γ capture antibody
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Biotinylated anti-mouse IFN-γ detection antibody
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Streptavidin-Alkaline Phosphatase (ALP)
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BCIP/NBT substrate
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OT-I T cells
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APCs (H-2Kb expressing)
-
This compound
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SIINFEKL peptide (positive control)
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Complete RPMI-1640 medium
Methodology:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Plate Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating:
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Add 2 x 10^5 OT-I T cells and 2 x 10^5 APCs per well.
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Add this compound at the desired concentration.
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Include positive (SIINFEKL) and negative (no peptide) controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
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Wash the plate and add Streptavidin-ALP. Incubate for 1 hour.
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Wash the plate and add the BCIP/NBT substrate.
-
-
Spot Development and Analysis:
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Monitor for the development of spots.
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Stop the reaction by washing with distilled water.
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Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Visualizations
T Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of T cell activation by an APC.
Troubleshooting Workflow for Low T Cell Response
References
Technical Support Center: Optimizing OVA-T4 Peptide Concentration for T Cell Stimulation
Welcome to the technical support center for optimizing OVA-T4 peptide concentration for maximal T cell stimulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your T cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound to stimulate T cells?
A1: The optimal concentration of this compound can vary depending on the specific experimental conditions, including the type of antigen-presenting cells (APCs), the T cell source (e.g., OT-II transgenic T cells), and the desired outcome (e.g., proliferation, cytokine production). However, a common starting point for in vitro stimulation of whole splenocytes containing OT-II T cells is between 1 µg/mL and 10 µg/mL.[1] For pulsing dendritic cells (DCs), a higher concentration range of 10-100 µg/mL is often used.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q2: How long should I incubate the T cells with the this compound?
A2: Incubation times can vary. For pulsing DCs, incubation can range from 30 minutes to 24 hours.[2] For T cell stimulation assays, a typical incubation period is 48 to 72 hours to assess proliferation or cytokine production.[1] For early activation marker analysis (e.g., CD69, CD25), shorter time points such as 6 to 24 hours are appropriate.[3]
Q3: What is the difference between OVA (323-339) and SIINFEKL peptides?
A3: These are two different peptide epitopes derived from the ovalbumin protein that stimulate different types of T cells.
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OVA (323-339): This peptide is presented by MHC class II molecules and specifically stimulates CD4+ T helper cells, such as those from OT-II transgenic mice.
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SIINFEKL: This peptide is presented by MHC class I molecules and is recognized by CD8+ cytotoxic T lymphocytes, such as those from OT-I transgenic mice. The "T4" in your query likely refers to an altered peptide ligand of the OVA peptide, which has a different binding affinity for the T cell receptor.
Q4: Can I use whole splenocytes for T cell stimulation, or do I need to isolate specific cells?
A4: Yes, you can successfully activate OT-II T cells using whole splenocytes. The splenocyte population contains APCs, such as B cells and dendritic cells, that can process and present the OVA peptide to the T cells. However, for experiments requiring a more defined system or higher activation efficiency, using purified T cells co-cultured with professional APCs like bone marrow-derived dendritic cells (BMDCs) is recommended.
Troubleshooting Guide
Problem 1: Low or no T cell activation (e.g., low CD69/CD25 expression, poor proliferation).
| Possible Cause | Suggested Solution |
| Suboptimal Peptide Concentration | Perform a titration of the this compound concentration (e.g., 0.1, 1, 10, 50 µg/mL) to determine the optimal dose for your specific cells and assay. |
| Peptide Quality Issues | Ensure the peptide is of high purity (>95%) and has been stored correctly to prevent degradation. Consider testing a new batch of peptide or using whole ovalbumin protein (e.g., 100 µg/mL) as a positive control to confirm your cells are responsive. |
| Insufficient Antigen Presentation | If using whole splenocytes, the frequency or activation state of APCs may be low. Consider using irradiated feeder cells or co-culturing with peptide-pulsed BMDCs for more robust activation. |
| Lack of Co-stimulation | T cell activation requires two signals: TCR engagement (Signal 1) and co-stimulation (Signal 2). Ensure your APCs are providing adequate co-stimulatory signals (e.g., via CD80/CD86). You can also add soluble anti-CD28 antibody to the culture to provide this second signal. |
| Incorrect Timing of Analysis | Activation markers are transient. CD69 expression peaks early (around 6-12 hours), while CD25 expression is typically later (24-48 hours). Optimize your time points for analysis. |
| Cell Viability Issues | High cell density or nutrient depletion can lead to cell death. Ensure you are using the recommended cell seeding density (e.g., 2-4x10^5 cells/well in a 96-well plate) and appropriate culture medium. |
Problem 2: High background activation in negative control wells.
| Possible Cause | Suggested Solution |
| Contamination | Ensure aseptic technique and use sterile reagents to prevent microbial contamination, which can non-specifically activate T cells. |
| Serum Components | Fetal bovine serum (FBS) can sometimes contain components that stimulate T cells. Consider using a different batch of FBS or heat-inactivating it. |
| Prior in vivo Activation | If T cells were isolated from an animal that was recently exposed to an antigen, they might exhibit higher baseline activation. |
Quantitative Data Summary
Table 1: Recommended OVA Peptide Concentrations for Different Applications
| Application | Cell Type | Recommended Peptide Concentration (µg/mL) | Reference |
| In vitro T cell Proliferation | Whole Splenocytes (OT-II) | 1 - 10 | |
| In vitro Cytokine Production | Whole Splenocytes (OT-II) | 1 - 10 | |
| Pulsing Dendritic Cells (DCs) | Bone Marrow-Derived DCs | 10 - 100 | |
| In vitro T cell Activation (Early Markers) | Naive CD4+ T cells + APCs | 0.05 - 5.0 | |
| In vivo T cell Activation | - | 50 - 250 µg per mouse |
Experimental Protocols
Protocol 1: In Vitro Stimulation of OT-II Splenocytes with OVA (323-339) Peptide
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Prepare Splenocyte Suspension:
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Aseptically harvest spleens from OT-II transgenic mice.
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Prepare a single-cell suspension by gently dissociating the spleens through a 70 µm cell strainer.
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Lyse red blood cells using an ACK lysis buffer.
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Wash the cells with complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, penicillin, and streptomycin).
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Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Resuspend splenocytes to a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
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Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
-
Peptide Stimulation:
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Prepare a 2X working solution of OVA (323-339) peptide in complete RPMI-1640 medium at various concentrations (e.g., 0.2, 2, 20, 100 µg/mL).
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Add 100 µL of the 2X peptide solution to the respective wells to achieve final concentrations of 0.1, 1, 10, and 50 µg/mL.
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Include a "no peptide" control well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
-
Analysis:
-
Proliferation: Add [3H]-thymidine or a fluorescent dye like CFSE to the cells before incubation and measure incorporation or dilution, respectively.
-
Cytokine Production: Collect the supernatant after incubation and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or CBA.
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Activation Markers: For earlier time points (6-24 hours), harvest cells and stain for surface markers like CD69 and CD25, followed by flow cytometry analysis.
-
Visualizations
Caption: Workflow for in vitro T cell stimulation with this compound.
Caption: Simplified T cell receptor signaling upon this compound presentation.
References
Common issues with OVA-T4 peptide stability and storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the common stability and storage issues encountered with OVA-T4 peptides.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized OVA-T4 peptides?
For long-term stability, lyophilized peptides should be stored at -20°C or preferably -80°C, protected from light and moisture.[1][2][3][4] When stored under these conditions, most lyophilized peptides remain stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable. Because peptides can be hygroscopic (readily absorb moisture), it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. After weighing, the container should be tightly resealed, potentially purged with an inert gas like nitrogen or argon, and returned to cold storage.
Q2: How should I properly reconstitute my lyophilized OVA-T4 peptide?
Reconstitution should be performed in a sterile environment to prevent contamination. First, allow the lyophilized peptide vial to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom. The choice of solvent depends on the peptide's sequence and polarity. A common starting point is sterile, high-purity water or a buffer like PBS. Add the solvent gently, aiming it down the side of the vial rather than directly onto the peptide powder. To dissolve the peptide, swirl the vial gently or use slow agitation; avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.
Q3: Can I store my this compound in solution? For how long?
Storing peptides in solution long-term is not recommended as their shelf-life is very limited compared to their lyophilized form. If storage in solution is unavoidable, it is best to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored frozen, preferably at -20°C or -80°C. For optimal stability in solution, use a sterile buffer at a pH between 5 and 6. Generally, peptide solutions may be stable for 1-2 weeks at 4°C, a few months at -20°C, and up to a year at -80°C, though this is highly sequence-dependent.
Troubleshooting Common Issues
Problem 1: My reconstituted this compound solution is cloudy or has visible precipitates.
Cause: This issue is often due to peptide aggregation, where peptide molecules self-associate to form larger, often insoluble structures. Aggregation is more common with hydrophobic peptides and can be triggered by factors like vigorous shaking during reconstitution, improper pH, or high peptide concentration.
Solution:
-
Review Reconstitution Technique: Ensure you are not shaking the vial vigorously. Gentle swirling is recommended.
-
Check Solubility: The peptide may require a different solvent. If it's a hydrophobic peptide, a small amount of an organic solvent like DMSO or acetonitrile may be needed for initial dissolution before diluting with an aqueous buffer.
-
Adjust pH: The peptide's net charge influences its solubility. Adjusting the pH of the buffer can sometimes bring an aggregated peptide back into solution.
-
Sonication: Gentle sonication can help break up aggregates and solubilize the peptide.
-
Filtration: If aggregates persist, the solution can be passed through a 0.2 µm filter to remove insoluble particles.
Diagram: Troubleshooting Peptide Aggregation
Caption: A logical workflow for troubleshooting peptide aggregation issues.
Problem 2: I am observing a loss of activity or a new peak in my HPLC analysis over time.
Cause: This is likely due to chemical degradation of the peptide. The most common pathways are oxidation, deamidation, and hydrolysis.
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Oxidation: Amino acids like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation. This is often accelerated by exposure to air and certain buffer components.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, where the side-chain amide group is hydrolyzed to a carboxylic acid. This introduces a negative charge and can alter the peptide's structure and function. Sequences like Asn-Gly are particularly prone to this reaction.
-
Hydrolysis: The peptide backbone itself can be cleaved, especially at Aspartic acid (Asp) residues, such as in Asp-Pro sequences.
Solution:
-
Minimize Air Exposure: For peptides containing oxidation-prone residues, use deoxygenated buffers and consider storing aliquots under an inert gas.
-
Control pH: Store peptide solutions in a slightly acidic buffer (pH 5-6) to slow down deamidation and hydrolysis, which are often accelerated at neutral or basic pH.
-
Avoid Freeze-Thaw Cycles: Aliquoting the peptide solution into single-use volumes is critical to prevent the physical stress of repeated temperature changes.
-
Purity Analysis: Use a stability-indicating method like Reverse-Phase HPLC (RP-HPLC) to monitor the appearance of degradation products over time.
Diagram: Key Peptide Degradation Pathways
References
How to prevent non-specific activation with OVA-T4 peptide
Welcome to the technical support center for OVA-T4 peptide-based immunological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent non-specific activation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-specific T cell activation in peptide stimulation assays?
A1: The most frequent cause of non-specific T cell activation is contamination of the peptide preparation with bacterial endotoxins (lipopolysaccharides or LPS).[1][2] Endotoxins are potent activators of antigen-presenting cells (APCs) like dendritic cells and macrophages through Toll-like receptor 4 (TLR4) signaling.[1] This activation leads to the release of pro-inflammatory cytokines, which can indirectly activate T cells, masking the antigen-specific response and causing false-positive results.[1][3]
Q2: What level of peptide purity is required for a T cell activation assay?
A2: For most T cell bioassays, a peptide purity of >95% is recommended to ensure that the observed effects are due to the peptide of interest and not contaminants. For preliminary or non-sensitive screening, >85% may be acceptable, but for quantitative and publishable results, higher purity is crucial.
Q3: How can Trifluoroacetic acid (TFA) from peptide synthesis affect my experiment?
A3: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification and can remain as a salt in the final lyophilized product. Residual TFA has been shown to interfere with cellular assays by inhibiting cell proliferation or affecting cell viability, leading to inconsistent or erroneous results. It is advisable to use peptides that have undergone a TFA removal or salt exchange process.
Q4: What is the optimal concentration of this compound to use for stimulating OT-II T cells?
A4: The optimal concentration can vary between experiments and cell types. However, a common starting range for stimulating OT-II splenocytes or purified T cells with OVA(323-339) peptide is between 1 µg/mL and 10 µg/mL. For pulsing dendritic cells before co-culture, concentrations can range from 0.1 µg/mL to 100 µg/mL. It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.
Q5: How should I properly store and handle my this compound?
A5: Peptides should be stored lyophilized at -20°C or -80°C until use. To avoid degradation from multiple freeze-thaw cycles, reconstitute the peptide and then create single-use aliquots for storage at -20°C or lower. Use sterile, endotoxin-free reagents like DMSO and tissue-culture grade water for reconstitution. Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation and require careful handling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: High background activation in "no peptide" negative control wells.
Q: My T cells are proliferating/secreting cytokines even in the absence of the this compound. What is causing this?
A: This is a classic sign of non-specific activation, likely caused by contaminants in your culture system.
-
Check for Endotoxin Contamination: Your peptide stock, cell culture media, or serum may be contaminated with endotoxins. Use peptides certified to have low endotoxin levels (e.g., <0.01 EU/µg) and test all reagents with a Limulus Amebocyte Lysate (LAL) assay.
-
Assess Serum Quality: Fetal Bovine Serum (FBS) can contain mitogenic factors or endotoxins that cause non-specific lymphocyte activation. Heat-inactivate your FBS and test different batches to find one with low background stimulation.
-
Review Cell Handling: Poor aseptic technique can introduce microbial contaminants that activate APCs and T cells.
Problem 2: Inconsistent or no T cell activation with the this compound.
Q: I am not observing any T cell activation, or the results are not reproducible. What should I check?
A: This can stem from issues with the peptide, the cells, or the experimental setup.
-
Verify Peptide Integrity and Concentration:
-
Solubility: Ensure your peptide is fully dissolved. Some peptides may require a small amount of DMSO before dilution in aqueous buffer.
-
Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or a new batch of peptide.
-
Concentration: Your peptide concentration may be too low. Perform a titration experiment to find the optimal dose.
-
-
Evaluate Cell Viability and Function:
-
APCs: Ensure your antigen-presenting cells (e.g., splenocytes, dendritic cells) are healthy and functional. The absence of a response when using whole OVA protein can indicate a problem with antigen processing, whereas a lack of response to peptide points to issues with peptide presentation or T cell function.
-
T Cells: Confirm that your T cells are responsive by including a positive control, such as stimulation with anti-CD3/CD28 antibodies or PMA/Ionomycin.
-
-
Optimize Co-culture Conditions: The ratio of APCs to T cells is critical. For DC:T cell co-cultures, a ratio of 1:3 to 1:10 is often used. The cell density per well should also be optimized.
Problem 3: High cell death in culture wells.
Q: I am observing significant cell death after adding the peptide. What could be the cause?
A: High cell death can be due to peptide toxicity or harsh culture conditions.
-
Peptide-Related Toxicity:
-
High Peptide Concentration: Excessively high peptide concentrations can sometimes be toxic or induce activation-induced cell death (AICD).
-
Contaminants: High levels of TFA or other synthesis byproducts can be cytotoxic. Consider using a peptide that has undergone salt exchange.
-
Solvent Toxicity: If using DMSO to dissolve the peptide, ensure the final concentration in your culture medium is non-toxic, typically below 0.5%-1%.
-
-
Suboptimal Culture Conditions: Ensure your media, supplements, and incubator conditions (temperature, CO2, humidity) are optimal for primary lymphocyte culture.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues in T cell activation assays.
Caption: A troubleshooting decision tree for T cell activation assays.
Data Presentation: Recommended Reagent Specifications
For reliable and reproducible results, adhere to the following quality control specifications for your reagents.
| Parameter | Recommendation | Rationale | Citations |
| Peptide Purity | > 95% (by HPLC) | Minimizes effects from contaminating peptidic byproducts. | |
| Endotoxin Level | ≤ 0.01 EU/µg | Prevents non-specific activation of APCs via TLR4 signaling. | |
| Counter-ion | Acetate or HCl salt | Avoids potential cellular toxicity associated with residual TFA. | |
| Peptide Form | Lyophilized, aliquoted | Prevents degradation from moisture and freeze-thaw cycles. |
| Experimental Parameter | Typical Range | Notes | Citations |
| OVA(323-339) Peptide Conc. | 1 - 10 µg/mL | Titration is essential. | |
| APC (BMDC) Pulsing Conc. | 0.1 - 10 µg/mL | Depends on APC type and activation state. | |
| APC:T Cell Ratio | 1:1 to 1:10 | Depends on APC potency (e.g., use fewer DCs than splenocytes). | |
| Cell Density (96-well) | 2 - 5 x 10^5 cells/well | Optimize to prevent overcrowding or insufficient cell contact. | |
| Incubation Time | 24 - 72 hours | Depends on the readout (activation markers vs. proliferation). |
Experimental Protocols & Signaling Pathways
Signaling Pathways: Specific vs. Non-Specific Activation
The diagram below illustrates the difference between the desired antigen-specific T cell activation pathway and the confounding non-specific pathway initiated by endotoxin contamination.
References
Technical Support Center: Enhancing OVA-T4 Peptide Presentation by Antigen-Presenting Cells (APCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the presentation of OVA-T4 peptides by antigen-presenting cells (APCs) and improve the efficiency of subsequent T-cell activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of OVA-T4 peptide for pulsing APCs?
A1: The optimal concentration of this compound for pulsing APCs, such as dendritic cells (DCs), typically ranges from 1 to 10 µg/mL.[1][2] The ideal concentration can vary depending on the specific cell type, experimental conditions, and the desired level of T-cell activation. It is recommended to perform a dose-response experiment to determine the optimal peptide concentration for your specific system.
Q2: How long should I incubate the APCs with the this compound?
A2: Incubation times for peptide pulsing can range from as short as 30 minutes to 24 hours at 37°C.[1][2] Shorter incubation times (30 minutes to 1 hour) are often sufficient for peptides to bind to surface MHC class II molecules.[1] Longer incubation periods may be beneficial in some cases but are not always necessary for efficient presentation of exogenous peptides.
Q3: My T-cells are not proliferating in my co-culture experiment. What are the possible causes?
A3: Lack of T-cell proliferation can stem from several factors:
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Suboptimal Peptide Concentration: The concentration of the this compound may be too low for effective presentation.
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Poor APC Viability or Function: Ensure your APCs are healthy and viable. Cryopreservation protocols and handling can impact APC function.
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Insufficient Co-stimulation: T-cell activation requires both the peptide-MHC complex (Signal 1) and co-stimulatory signals (Signal 2) from the APC. Low expression of co-stimulatory molecules like CD80 and CD86 on APCs can lead to T-cell anergy or lack of proliferation.
-
Issues with T-cells: The viability of your T-cells might be compromised, or the responder T-cell frequency might be too low.
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Incorrect Cell Ratios: The ratio of APCs to T-cells is critical. A common starting point is a 1:10 or 1:5 ratio of APCs to T-cells.
Q4: How can I confirm that the this compound is being presented by the APCs?
A4: While direct visualization of peptide-MHC complexes is challenging, you can infer successful presentation through functional assays. A successful T-cell response, measured by proliferation (e.g., using CFSE dilution) or cytokine production (e.g., IL-2, IFN-γ via ELISA or ELISpot), indicates effective peptide presentation.
Q5: Should I use whole OVA protein or the this compound for my experiments?
A5: The choice depends on your experimental goals. Using the this compound bypasses the need for antigen processing by the APC and directly loads onto MHC class II molecules. This is useful for studying the direct interaction between the peptide-MHC complex and the T-cell receptor. Using whole OVA protein requires the APC to internalize, process, and present the relevant epitopes. This can be advantageous for studying the entire antigen presentation pathway but may be less efficient than direct peptide pulsing.
Troubleshooting Guides
Issue 1: Low T-cell Activation (Poor Proliferation or Cytokine Secretion)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a titration of the this compound concentration (e.g., 0.1, 1, 10, 50 µg/mL) when pulsing APCs. | Identify the optimal peptide concentration that yields the highest T-cell activation. |
| Inefficient APC Maturation | Mature APCs (e.g., dendritic cells) with a cocktail of stimuli such as LPS (100 ng/mL), TNF-α (50 ng/mL), and IL-1β (10 ng/mL) for 24 hours prior to peptide pulsing. | Increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II on APCs, leading to enhanced T-cell activation. |
| Poor APC Viability | Assess APC viability using a trypan blue exclusion assay or a viability stain like propidium iodide before and after peptide pulsing. Optimize cell handling and culture conditions. | Ensure that a high percentage of APCs (>90%) are viable for the experiment. |
| Inadequate Co-culture Conditions | Optimize the APC to T-cell ratio (try ratios from 1:5 to 1:20). Ensure the use of appropriate T-cell culture medium supplemented with IL-2 (10-20 U/mL) after initial activation. | Determine the optimal cell ratio and culture conditions for robust T-cell proliferation and cytokine production. |
Issue 2: High Background T-cell Activation in Control Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination of Reagents | Use endotoxin-free reagents and sterile techniques. Test media and supplements for endotoxin contamination. | Reduced non-specific T-cell activation in the absence of the specific peptide. |
| Allogeneic Reaction | If using APCs and T-cells from different donors, ensure they are syngeneic or use appropriate controls to account for alloreactivity. | Minimize T-cell activation due to MHC mismatch. |
| Serum Components | Some lots of fetal bovine serum (FBS) can contain mitogenic factors. Test different lots of FBS or use serum-free media. | Lower background proliferation and a cleaner signal-to-noise ratio. |
Quantitative Data Summary
The following tables provide representative data on how different experimental parameters can influence the efficiency of this compound presentation, as measured by T-cell activation.
Table 1: Effect of this compound Concentration on OT-II T-cell Proliferation
| This compound Concentration (µg/mL) | Percentage of Proliferated OT-II Cells (CFSE low) |
| 0 (No Peptide) | 2% |
| 0.1 | 15% |
| 1 | 55% |
| 10 | 85% |
| 50 | 88% |
Note: Data are illustrative and based on typical dose-response curves observed in the literature.
Table 2: Impact of APC Maturation on IL-2 Secretion by OT-II T-cells
| APC Maturation Stimulus | IL-2 Concentration (pg/mL) | Fold Increase vs. Immature DCs |
| Immature DCs (No Stimulus) | 150 | 1.0 |
| LPS (100 ng/mL) | 850 | 5.7 |
| Poly(I:C) (25 µg/mL) | 1200 | 8.0 |
| CpG-ODN (1 µM) | 1500 | 10.0 |
Note: This table presents representative data illustrating the enhancement of T-cell activation with the use of adjuvants that mature APCs.
Experimental Protocols
Protocol 1: Pulsing Dendritic Cells (DCs) with this compound
-
Generate Bone Marrow-Derived Dendritic Cells (BMDCs): Culture bone marrow cells from C57BL/6 mice with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-8 days.
-
Harvest and Prepare DCs: On day 8, harvest non-adherent and loosely adherent cells. Count the cells and assess viability.
-
Peptide Pulsing:
-
Resuspend the DCs in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the this compound to the desired final concentration (e.g., 10 µg/mL).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Wash: Wash the peptide-pulsed DCs three times with complete RPMI-1640 medium to remove excess, unbound peptide.
-
Co-culture: The pulsed DCs are now ready to be co-cultured with OVA-specific T-cells (e.g., from OT-II mice).
Protocol 2: In Vitro T-cell Proliferation Assay using CFSE
-
Isolate T-cells: Isolate CD4+ T-cells from the spleen and lymph nodes of OT-II transgenic mice using a negative selection kit.
-
CFSE Staining:
-
Resuspend the T-cells at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Co-culture:
-
Plate the CFSE-labeled T-cells at 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the this compound-pulsed APCs at the desired ratio (e.g., 2 x 10^4 cells/well for a 1:10 APC:T-cell ratio).
-
Incubate the co-culture for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye.
-
Analyze the cells by flow cytometry, gating on the live, CD4+ T-cell population.
-
Assess proliferation by the dilution of the CFSE signal.
-
Visualizations
Caption: MHC Class II Antigen Presentation Pathway.
Caption: T-Cell Activation Signaling Pathway.
Caption: Troubleshooting Low T-Cell Activation.
References
- 1. The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Titrating OVA-T4 Peptide for Sensitive T Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OVA-T4 peptide in sensitive T cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it used in T cell assays?
A1: The this compound (sequence: SIITFEKL) is a variant of the chicken ovalbumin (OVA) peptide OVA₂₅₇₋₂₆₄ (SIINFEKL).[1][2] It is a class I (H-2Kb)-restricted peptide epitope.[2] The T4 variant is considered a weak agonist for OT-I T cells compared to the parent OVA peptide.[3] This property makes it particularly useful for studying the sensitivity of T cell activation, thymic selection processes, and the impact of co-stimulation, as weaker agonists can reveal subtleties in T cell responses that might be masked by strong agonists.[3]
Q2: What is a typical concentration range for titrating the this compound?
A2: The optimal concentration for this compound can vary depending on the specific cell type, assay system, and experimental goals. However, a common starting point for peptide concentration in T cell stimulation assays is a final concentration of ≥ 1 µg/mL. For generating antigen-experienced CD4+ T cells in vitro, concentrations as low as 0.05 µg/mL and as high as 5.0 µg/mL of OVA peptide have been used to study the effect of antigen dose on T cell responses. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: What are the critical quality control steps for the this compound?
A3: To ensure reliable and reproducible results, the following quality control measures for your this compound are essential:
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Purity: Use high-purity peptide (ideally >95%) to avoid confounding effects from contaminants.
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Solubility: Ensure the peptide is fully dissolved. Poor solubility can lead to inaccurate concentrations and assay variability. It is recommended to first dissolve the peptide in a small amount of DMSO and then dilute it to the desired concentration with sterile tissue-culture grade water or media.
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Endotoxin Contamination: Endotoxins can cause non-specific immune stimulation, leading to erratic data. Use endotoxin-free reagents and test your peptide stock for endotoxin levels.
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Counter-ion Effects: Peptides are often supplied as trifluoroacetate (TFA) salts, which can interfere with cellular assays. If you observe unexpected effects on cell proliferation or viability, consider using a different salt form of the peptide or a purification method to remove TFA.
Troubleshooting Guide
Issue 1: No or low T cell activation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a peptide titration curve to determine the optimal concentration for your specific T cells and antigen-presenting cells (APCs). |
| Peptide Degradation | Ensure proper storage of the peptide stock solution (aliquoted and stored at ≤ -20°C, protected from light). Avoid repeated freeze-thaw cycles. |
| Inefficient Antigen Presentation | Verify the expression of MHC class I molecules on your APCs. If using whole protein instead of peptide, the lack of response could be due to limiting uptake or processing. |
| Poor T Cell Viability | Check the viability of your T cells before and after the assay using a viability dye. |
| Incorrect Assay Setup | Confirm the correct cell numbers, incubation times, and reagent concentrations. Include positive controls (e.g., stimulation with a strong agonist like the OVA peptide or anti-CD3/CD28 antibodies) and negative controls (e.g., DMSO vehicle). |
Issue 2: High background or non-specific T cell activation.
| Possible Cause | Troubleshooting Step |
| Endotoxin Contamination | Use endotoxin-free reagents and test your peptide for endotoxin levels. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture is below 1% (v/v) to avoid toxicity. |
| Contaminated Cell Culture | Regularly check your cell cultures for any signs of contamination. |
| High Cell Density | Optimize the cell density in your assay to prevent spontaneous activation. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagents. |
| Uneven Cell Distribution | Gently mix the cell suspension before plating to ensure a uniform cell number in each well. |
| Peptide Precipitation | Visually inspect your peptide solution for any precipitates. If necessary, try re-dissolving the peptide, potentially with gentle warming or sonication. |
| Edge Effects in Culture Plates | To minimize edge effects, avoid using the outer wells of the culture plate or fill them with sterile media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Before opening, centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Add a small volume of pure DMSO (e.g., 40 µL) to the vial.
-
Vortex thoroughly to ensure the peptide is completely dissolved. Gentle warming (<40°C) or sonication can aid solubility.
-
Dilute the peptide solution with sterile, tissue-culture grade water or cell culture medium to a desired stock concentration (e.g., 1 mg/mL).
-
Mix the solution thoroughly.
-
If not for immediate use, create single-use aliquots and store them at ≤ -20°C, protected from direct light.
Protocol 2: this compound Titration and T Cell Activation Assay
This protocol outlines a general procedure for titrating this compound and measuring T cell activation by intracellular cytokine staining and flow cytometry.
-
Prepare Antigen-Presenting Cells (APCs):
-
Harvest and wash your chosen APCs (e.g., splenocytes, dendritic cells).
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Resuspend the APCs in complete cell culture medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Peptide Loading:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL, 0.01 µg/mL, and a no-peptide control).
-
In a 96-well round-bottom plate, add 50 µL of the APC suspension to each well.
-
Add 50 µL of the diluted peptide solutions to the corresponding wells.
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Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC molecules.
-
-
T Cell Co-culture:
-
Isolate OVA-specific T cells (e.g., from OT-I mice).
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Resuspend the T cells in complete cell culture medium at a concentration of 2 x 10⁶ cells/mL.
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Add 100 µL of the T cell suspension to each well of the 96-well plate containing the peptide-loaded APCs.
-
-
T Cell Stimulation and Cytokine Staining:
-
Add a protein transport inhibitor (e.g., Brefeldin A) to the culture to allow for intracellular cytokine accumulation.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Harvest the cells and stain for surface markers (e.g., CD3, CD8) and a viability dye.
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Fix and permeabilize the cells according to the manufacturer's protocol.
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Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Flow Cytometry Analysis:
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Acquire the samples on a flow cytometer.
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Gate on live, single, CD3+CD8+ T cells to analyze the percentage of cells expressing the cytokines of interest at each peptide concentration.
-
Data Presentation
Table 1: Example Data from an this compound Titration Assay
This table summarizes hypothetical data from a T cell activation experiment, demonstrating the dose-dependent response to this compound.
| This compound Concentration (µg/mL) | % IFN-γ⁺ of CD8⁺ T cells | % TNF-α⁺ of CD8⁺ T cells |
| 10 | 65.2 | 70.5 |
| 1 | 48.9 | 55.3 |
| 0.1 | 25.7 | 30.1 |
| 0.01 | 8.3 | 10.2 |
| 0 (No Peptide Control) | 0.5 | 0.8 |
| Positive Control (OVA Peptide 1 µg/mL) | 85.4 | 90.1 |
Visualizations
Caption: Experimental workflow for this compound titration and T cell activation analysis.
Caption: Simplified signaling pathway of T cell activation upon this compound recognition.
References
- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T cell activation enhancement by endogenous pMHC acts for both weak and strong agonists but varies with differentiation state - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and dissolving OVA-T4 peptide
Welcome to the technical support center for OVA-T4 peptide. This guide provides best practices, troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
How should I store the lyophilized this compound upon receipt?
For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[1][2] When stored under these conditions, the peptide can be stable for several years.[1][3] It is also crucial to keep the peptide away from bright light.[4] For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for days to weeks.
What is the correct procedure for opening a new vial of lyophilized peptide?
Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature, preferably in a desiccator. This prevents condensation from forming inside the vial, as moisture can significantly decrease the long-term stability of the peptide. After equilibrating, it is good practice to briefly centrifuge the vial to ensure all the peptide powder is at the bottom of the tube before reconstitution.
How do I reconstitute the this compound?
Reconstitution is the process of dissolving the lyophilized peptide in a solvent. The choice of solvent depends on the peptide's amino acid sequence and overall charge. A general approach is to first attempt dissolution in sterile, distilled water. If the peptide does not dissolve, the next step depends on whether the peptide is acidic, basic, or neutral. For basic peptides, a dilute acidic solution like 10% acetic acid can be used. For acidic peptides, a dilute basic solution such as 0.1 M ammonium bicarbonate may be effective. Neutral or hydrophobic peptides often require a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer.
How should I store the reconstituted this compound solution?
The shelf-life of peptides in solution is limited. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or colder. Some sources suggest that solutions stored at -80°C can be stable for up to 6 months.
What is the best way to mix the peptide during reconstitution?
Gentle mixing, such as slow vortexing or inversion, is recommended to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade. Sonication can also be a useful technique to aid in the dissolution of difficult-to-dissolve peptides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be hydrophobic or have a net neutral charge at neutral pH. | First, try gentle warming (below 40°C) or sonication to aid dissolution. If the peptide is basic (net positive charge), add a small amount of 10-25% acetic acid. If it is acidic (net negative charge), try a dilute basic solution like 13% ammonia. For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent such as DMSO or DMF, and then slowly add this solution to your aqueous buffer. |
| The reconstituted solution is cloudy or has visible particulates. | The peptide has not fully dissolved and may be suspended or aggregated. | Sonication can help break up small particles and improve solubility. If the solution remains cloudy, it indicates that the peptide's solubility limit in that solvent has been reached. You may need to try a different solvent system or filter the solution to remove undissolved particles. |
| Experimental results are inconsistent or show low activity. | The peptide may have degraded due to improper storage or handling. | Ensure that lyophilized peptide is stored at -20°C or -80°C and protected from moisture. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Also, be aware that some amino acids (like Cys, Met, Trp, Asn, Gln) are more prone to degradation. |
| Difficulty weighing the lyophilized peptide accurately. | The peptide powder is hygroscopic (absorbs moisture from the air) and may be electrostatically charged. | Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation. Weigh the required amount quickly in a controlled environment. |
Experimental Protocols
General Peptide Reconstitution Workflow
This protocol outlines a systematic approach to dissolving a lyophilized peptide.
References
Quality control measures for OVA-T4 peptide before use
Welcome to the technical support center for the OVA-T4 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, handling, and troubleshooting for experiments involving the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its sequence?
The this compound is a synthetic variant of the agonist ovalbumin (OVA) peptide (residues 257-264).[1][2][3] It is a class I (Kb)-restricted peptide epitope of ovalbumin, presented by the major histocompatibility complex (MHC) class I molecule, H-2Kb, which is found in mice.[2][4] The amino acid sequence for OVA-T4 is SIITFEKL . This sequence is a variation of the original SIINFEKL OVA peptide and is often used in immunology research to activate specific cytotoxic T lymphocytes (CTLs).
Q2: What are the critical quality control parameters I should check before using the this compound?
Before using the this compound in your experiments, it is crucial to verify three main quality control parameters:
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Purity: This is typically assessed by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥95% to minimize the impact of impurities on your results.
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Identity: The molecular weight of the peptide must be confirmed to ensure the correct product was synthesized. This is done using Mass Spectrometry (MS).
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Endotoxin Level: For any in vivo or cell-based assays, the endotoxin level should be minimal to prevent non-specific immune activation. A common specification is ≤0.01 EU/µg.
Q3: My peptide was delivered as a lyophilized powder. How should I store and handle it?
Proper storage and handling are critical to maintain peptide stability.
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Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C for short-term storage or -80°C for long-term storage, protected from light. The vial should be kept tightly capped at all times.
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Reconstitution: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can reduce long-term stability. For reconstitution, use a sterile solvent. If solubility information is not provided, sterile distilled water is a good starting point.
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Storage of Stock Solution: Once reconstituted, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to a month or at -80°C for up to six months.
Q4: I am having trouble dissolving the this compound. What should I do?
Peptide insolubility can be a common issue, often related to hydrophobicity and aggregation. If the peptide does not dissolve in sterile water, you can try the following:
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First, attempt to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO).
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Once fully dissolved, slowly add the aqueous buffer of your choice to the peptide solution while gently vortexing.
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Be aware that a high concentration of organic solvent might interfere with downstream biological assays. Sonication can also help to dissolve aggregated peptides.
Q5: My cell-based assay is showing unexpected toxicity. Could the peptide be the cause?
Yes, unexpected cytotoxicity can sometimes be linked to the peptide preparation. A common culprit is trifluoroacetic acid (TFA), which is often used as a counter-ion during the HPLC purification process and can be toxic to cell cultures. If you suspect TFA toxicity, you may need to perform a TFA removal step or request the peptide be supplied in a different salt form, such as acetate or chloride.
Quality Control Specifications
The following table summarizes typical quality control specifications for a research-grade this compound.
| Parameter | Method | Typical Specification | Rationale |
| Purity | RP-HPLC | ≥ 95% | Ensures that observed biological effects are due to the target peptide and not impurities like truncated or deletion sequences. |
| Identity | Mass Spectrometry (MALDI-TOF or ESI) | 950.2 ± 1.0 Da | Confirms the correct peptide was synthesized by verifying its molecular weight. |
| Peptide Content | Amino Acid or Elemental Analysis | 70 - 90% | Determines the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions. |
| Endotoxin Level | LAL Assay | ≤ 0.01 EU/µg | Prevents non-specific inflammatory responses in cell culture or in vivo experiments. |
Key Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the this compound by separating it from synthetic impurities.
Methodology:
-
System: An HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
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Sample Preparation: Dissolve the peptide to a concentration of approximately 1 mg/mL in a suitable solvent, such as a water/acetonitrile mixture.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of mobile phase B and run a shallow gradient, increasing by about 1% per minute up to 60% B.
-
Detection: UV at 215 nm, which is optimal for detecting the peptide bond.
-
-
Analysis: The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area.
Protocol 2: Identity Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized this compound.
Methodology:
-
System: A MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization) mass spectrometer.
-
Sample Preparation (for MALDI-TOF):
-
Mix a small amount of the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the peptide and matrix.
-
-
Data Acquisition:
-
The sample is ionized by a laser (MALDI) or by applying a high voltage (ESI).
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
-
Analysis: The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of the this compound (950.2 Da).
Protocol 3: Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
Objective: To quantify the level of bacterial endotoxin contamination in the peptide sample.
Methodology:
-
System: An incubating plate reader or incubating tubes.
-
Reagents: LAL reagent kit (gel-clot, chromogenic, or turbidimetric), endotoxin-free water, and control standard endotoxin.
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Sample Preparation: Reconstitute the peptide in endotoxin-free water to a known concentration.
-
Assay Procedure (Chromogenic Method Example):
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Add the peptide sample, positive controls, and negative controls (endotoxin-free water) to a 96-well plate.
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Add the LAL reagent to all wells. LAL is derived from horseshoe crab blood and reacts with endotoxins.
-
Add the chromogenic substrate solution. If endotoxin is present, the LAL enzyme will cleave the substrate, producing a color change.
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Incubate the plate at 37°C for the time specified in the kit protocol.
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Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Analysis: Quantify the endotoxin level in the sample by comparing its absorbance to the standard curve generated from the controls. The result is typically expressed in Endotoxin Units per microgram (EU/µg).
Visual Guides
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting guide for common experimental issues.
Caption: Simplified MHC Class I presentation of this compound.
References
Technical Support Center: The Impact of Peptide Purity on OVA-T4 Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the OVA-T4 peptide, with a specific focus on the critical role of peptide purity.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended purity for an this compound in a T-cell proliferation assay?
Q2: What are the common impurities found in synthetic peptides like OVA-T4?
A2: Common impurities stemming from the synthesis process include deletion peptides (sequences missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and peptides with modifications like oxidation (especially of methionine residues) or dimerization (particularly with cysteine-containing peptides).[3] Contamination from other peptides synthesized on the same equipment can also occur, which is particularly problematic if the contaminant is a known immunogenic epitope.[1][4]
Q3: How can low peptide purity affect my experimental results?
A3: Low peptide purity can lead to several adverse outcomes:
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False-Positive Results: Impurities can sometimes be immunogenic and stimulate T-cells independently of the intended this compound, leading to a false-positive signal.
-
High Background Noise: Non-specific stimulation by contaminants can increase the baseline proliferation or cytokine secretion, making it difficult to discern the true OVA-T4-specific response.
-
Poor Reproducibility: Different batches of a low-purity peptide may have different impurity profiles, leading to significant variability between experiments.
-
Inaccurate Potency Measurement: If a significant portion of the peptide preparation consists of non-active impurities, the effective concentration of the this compound will be lower than calculated, leading to an underestimation of its potency.
Q4: Can impurities in my this compound lead to unexpected T-cell activation patterns?
A4: Yes. A study investigating T-cell responses to a specific peptide pool found that unexpected responses were elicited in individuals with a particular HLA type. This was later attributed to a contaminating peptide in the preparation. Resynthesis of the peptide to a higher purity eliminated these false-positive responses. Therefore, if you observe T-cell activation that does not align with the expected HLA restriction, peptide contamination should be considered a potential cause.
Troubleshooting Guide
This guide addresses specific issues that may arise during your OVA-T4 experiments, with a focus on problems related to peptide purity.
| Problem | Potential Cause (Purity-Related) | Recommended Solution |
| High background proliferation/cytokine release in negative control wells (media only). | The peptide stock solution may be contaminated with endotoxin or other microbial products. | Use endotoxin-free reagents and sterile techniques. Consider testing the peptide for endotoxin levels. |
| Inconsistent results between different batches of the same this compound. | The impurity profiles of the different peptide batches are likely different. Even if the overall purity is similar, the specific contaminants may vary. | Always use a single, high-purity batch of peptide for a complete set of experiments. If you must switch batches, perform a bridging experiment to compare the activity of the new batch against the old one. |
| T-cell activation is observed, but it is not HLA-restricted as expected. | The peptide preparation may be contaminated with another immunogenic peptide that binds to a different HLA molecule. | Re-synthesize the this compound at a higher purity (>95%) from a reputable supplier. Confirm the identity and purity of the new batch via mass spectrometry and HPLC. |
| Lower than expected T-cell proliferation or cytokine secretion. | The actual concentration of the active this compound is lower than calculated due to the presence of a high percentage of non-active impurities. | Use a high-purity peptide (>95%) to ensure the calculated concentration is accurate. Have the net peptide content of your preparation determined by amino acid analysis for precise concentration calculations. |
| High cell death observed in culture. | The peptide preparation may contain toxic impurities from the synthesis process (e.g., residual cleavage chemicals). | Use a peptide that has been properly purified by HPLC and where counter-ions (like TFA) have been exchanged for a more biocompatible one (e.g., acetate or hydrochloride). |
Data Presentation: Impact of Peptide Purity on Experimental Outcomes
| Peptide Purity | Stimulation Index (Antigen vs. No Antigen) | % Proliferating CD4+ T-cells (Antigen) | % Proliferating CD4+ T-cells (No Antigen - Background) | Interpretation |
| >95% | High (e.g., 15-20) | High and specific (e.g., 25-30%) | Low (e.g., <2%) | Reliable Result: Clear, antigen-specific T-cell proliferation with minimal background noise. |
| 80-90% | Moderate (e.g., 8-12) | Moderate (e.g., 15-20%) | Slightly elevated (e.g., 2-4%) | Caution Advised: A response is detectable, but the lower purity may contribute to reduced specific signal and increased background. |
| <70% | Low / Unreliable (e.g., <5) | Low and variable (e.g., 5-10%) | High and variable (e.g., >5%) | Unreliable Result: High background and low specific proliferation make it difficult to draw valid conclusions. Potential for false-positive signals due to impurities. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system, cell donor, and specific impurities.
Experimental Protocols
Protocol: this compound T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol outlines a general procedure for measuring OVA-T4-specific T-cell proliferation from mouse splenocytes using CFSE.
Materials:
-
High-purity (>95%) this compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
FACS Buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, viability dye)
-
96-well flat-bottom culture plates
-
Positive control: Anti-CD3/CD28 antibodies or Concanavalin A
-
Negative control: Irrelevant peptide or media alone
Methodology:
-
Prepare Splenocytes:
-
Isolate spleens from immunized or naive mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and resuspend in PBS.
-
-
CFSE Labeling:
-
Adjust the cell concentration to 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Incubate on ice for 5 minutes, then wash the cells twice with complete medium.
-
-
Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled cells at 2 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Add 100 µL of complete medium containing the this compound at 2x the final desired concentration (a dose-response titration, e.g., 0.1, 1, 10 µg/mL, is recommended).
-
Set up positive control wells (e.g., anti-CD3/CD28) and negative control wells (media only or an irrelevant peptide).
-
-
Incubation:
-
Culture the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
-
Staining and Flow Cytometry:
-
Harvest cells from the plate.
-
Wash with FACS buffer.
-
Stain with a viability dye to exclude dead cells.
-
Stain with surface antibodies (e.g., anti-CD4) to identify the T-cell population of interest.
-
Wash and resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, ensuring a sufficient number of events are collected in the CD4+ gate.
-
Analyze the CFSE dilution profile within the live, single, CD4+ T-cell population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent T-Cell Assay Results
A flowchart for troubleshooting inconsistent T-cell assay results.
TCR Signaling Pathway upon OVA-T4 pMHC Engagement
TCR signaling cascade initiated by this compound-MHC binding.
References
Validation & Comparative
A Comparative Guide to OVA-T4 and OVA(257-264) Peptide in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research, particularly in studies involving T-cell activation and vaccine development, ovalbumin (OVA) and its derived peptides serve as critical model antigens. Among the most utilized are the native OVA(257-264) peptide and its variant, OVA-T4. While both are presented by the MHC class I molecule H-2Kb and recognized by OT-I CD8+ T cells, their functional differences are pivotal for experimental design and interpretation. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Core Functional Differences
The primary distinction between OVA(257-264) and OVA-T4 lies in their amino acid sequence and, consequently, their affinity for the T-cell receptor (TCR) of OT-I cells.
-
OVA(257-264) Peptide (SIINFEKL): This is the immunodominant, high-affinity epitope derived from the chicken ovalbumin protein.[1] Its strong binding to the OT-I TCR makes it a potent activator of CD8+ T cells, inducing robust proliferation, cytokine production, and cytotoxic responses.[2][3]
-
OVA-T4 Peptide (SIITFEKL): This is an altered peptide ligand (APL) of OVA(257-264), where the asparagine (N) at position 4 is replaced by threonine (T). This single amino acid substitution results in a lower binding affinity for the OT-I TCR.[4][5] Consequently, OVA-T4 is a weaker agonist and is often used to study the effects of TCR signal strength on T-cell fate and function, including thymic selection and peripheral T-cell responses.
Quantitative Data Summary
The functional consequences of the differing TCR affinities are evident in various in vitro and in vivo assays. The following table summarizes key quantitative data comparing the effects of OVA-T4 and OVA(257-264) on OT-I T-cell activation.
| Parameter | OVA(257-264) (SIINFEKL) | OVA-T4 (SIITFEKL) | Key Findings |
| OT-I T-Cell Growth (FSC-A/SSC-A) | High | Moderate | Stimulation with the high-affinity OVA(257-264) peptide leads to more significant T-cell growth compared to the low-affinity this compound. |
| CD25 Expression (MFI) | High | Moderate | The expression of the high-affinity IL-2 receptor alpha chain (CD25) is more pronounced upon stimulation with OVA(257-264), indicating a stronger activation state. |
| CD44 Expression (MFI) | High | Moderate | Upregulation of the activation and memory marker CD44 is greater in response to the high-affinity ligand. |
| CD71 Expression (MFI) | High | Moderate | The transferrin receptor (CD71), a marker of metabolic activity and proliferation, shows higher expression with OVA(257-264) stimulation. |
| Intracellular Granzyme B (MFI) | High | Moderate | The production of the cytotoxic effector molecule Granzyme B is more robust in OT-I cells activated with the high-affinity peptide. |
| In Vivo OT-I T-Cell Expansion | High | Significantly Lower | In response to infection with Listeria monocytogenes expressing these peptides, OT-I T-cell expansion is substantially greater with the high-affinity OVA(257-264). |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro OT-I T-Cell Activation Assay
This protocol is adapted from studies assessing T-cell activation markers in response to peptide stimulation.
-
Cell Preparation: Isolate OT-I TCR transgenic T cells from the spleen or lymph nodes of an OT-I mouse.
-
Stimulation: Plate OT-I T cells and stimulate with either OVA(257-264) or this compound at a desired concentration (e.g., 1 µM) for 48 hours in vitro.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for cell surface markers such as CD8, CD25, CD44, and CD71 using fluorescently labeled antibodies.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by staining for Granzyme B.
-
Analyze the samples using a flow cytometer to determine the Mean Fluorescence Intensity (MFI) for each marker.
-
In Vivo Cytotoxicity Assay
This protocol outlines the steps for an in vivo killing assay to measure the cytotoxic function of antigen-specific CD8+ T cells.
-
Target Cell Preparation:
-
Isolate splenocytes from a naive C57BL/6J mouse to be used as target cells.
-
Divide the splenocytes into two populations.
-
Pulse one population with the cognate peptide (e.g., 20 µg/ml of OVA(257-264)) for 30-60 minutes at 37°C. The other population serves as the unpulsed control.
-
-
CFSE Labeling:
-
Label the peptide-pulsed population with a high concentration of CFSE (e.g., 10 µM).
-
Label the unpulsed population with a low concentration of CFSE (e.g., 1 µM).
-
-
Adoptive Transfer:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized recipient mice.
-
-
Analysis:
-
After a defined period (e.g., 4-6 hours), harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the two CFSE-labeled populations.
-
Calculate the percentage of specific lysis using the formula: % specific lysis = [1 - (ratio in immunized / ratio in control)] x 100, where the ratio is (% CFSElow / % CFSEhigh).
-
IFN-γ ELISPOT Assay
This protocol is a standard method for quantifying the frequency of IFN-γ-producing cells.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with a suitable blocking buffer.
-
Add responder cells (e.g., splenocytes from an immunized mouse) to the wells.
-
Add the stimulating peptide (OVA-T4 or OVA(257-264)) to the respective wells. Include a no-peptide control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).
-
Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots.
-
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
The differential activation of OT-I T cells by OVA-T4 and OVA(257-264) can be attributed to the strength of the initial TCR signal. A high-affinity interaction leads to more sustained signaling and a more robust downstream response.
References
A Comparative Guide to T Cell Cross-Reactivity Stimulated with OVA-T4 Peptide
This guide provides a comprehensive comparison of the cross-reactivity of T cells stimulated with the OVA-T4 peptide versus other well-characterized variants of the ovalbumin (OVA) peptide. It is intended for researchers, scientists, and drug development professionals working in immunology and T cell therapeutics. This document summarizes key experimental findings, presents detailed protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of T cell activation by altered peptide ligands.
Introduction to OVA-T4 and T Cell Cross-Reactivity
T cell cross-reactivity, the ability of a single T cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes, is a fundamental feature of the adaptive immune system.[1][2][3] This phenomenon is crucial for immune surveillance against a vast array of pathogens; however, it can also lead to off-target effects and autoimmunity.[3] A widely used model system to study the nuances of T cell activation and cross-reactivity involves the OT-I TCR, which recognizes the chicken ovalbumin-derived peptide OVA (SIINFEKL) presented by the MHC class I molecule H-2K^b^.[4]
The this compound (SIITFEKL) is a well-characterized variant of the OVA peptide. It is considered a medium-affinity ligand for the OT-I TCR and serves as a critical tool for investigating the threshold of T cell activation and the signaling pathways that govern T cell fate decisions. This guide compares the T cell response to the this compound with its high-affinity parent peptide OVA, and other variants with differing affinities.
Comparison of T Cell Responses to OVA Peptide Variants
The response of OT-I T cells to stimulation with various OVA peptide variants is dependent on the affinity of the peptide for the OT-I TCR. High-affinity peptides generally induce robust proliferation and effector function, while low-affinity peptides may lead to weaker or altered responses. The this compound is particularly interesting as it often represents the threshold between positive and negative selection in the thymus.
| Peptide | Sequence | Affinity for OT-I TCR | T Cell Expansion | Upregulation of Activation Markers (CD25, CD69) | TCR Down-regulation |
| OVA (N4) | SIINFEKL | High | Strong | Rapid and sustained | Significant |
| T4 | SIITFEKL | Medium/Intermediate | Moderate | Delayed and transient | Moderate |
| Q4 | SIIQFEKL | Low | Weak | Delayed and weak | Minimal |
| G4 | SIIGFEKL | Very Low | Very Weak/None | Minimal | Minimal |
| V4 | SIIVFEKL | Extremely Low | None | None | None |
| VSV | RGYVYQGL | Null (Control) | None | None | None |
Table 1: Summary of OT-I T cell responses to stimulation with different OVA peptide variants. Data synthesized from multiple sources.
Experimental Protocols
In Vitro T Cell Stimulation Assay
This protocol describes the stimulation of OT-I T cells with peptide-pulsed antigen-presenting cells (APCs).
Materials:
-
OT-I transgenic splenocytes or a Jurkat T cell line expressing the OT-I TCR.
-
Antigen-presenting cells (APCs), such as TAP-deficient RMA-S cells or splenocytes.
-
OVA, T4, and other control peptides (e.g., G4, VSV).
-
Complete RPMI-1640 medium.
-
96-well flat-bottom microtiter plates.
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies (for positive control).
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 2-Mercaptoethanol.
Procedure:
-
APC Preparation:
-
Culture and harvest APCs. If using RMA-S cells, wash them three times with serum-free RPMI.
-
Resuspend APCs at a concentration of 1 x 10^6^ cells/mL in complete RPMI-1640.
-
-
Peptide Pulsing:
-
Prepare stock solutions of peptides in DMSO and further dilute in culture medium. The final DMSO concentration should be below 1% (v/v).
-
Incubate APCs with various concentrations of peptides (e.g., ranging from 10^-12^ M to 10^-6^ M) for 1-2 hours at 37°C.
-
-
T Cell Preparation:
-
Isolate splenocytes from an OT-I transgenic mouse and prepare a single-cell suspension.
-
Alternatively, use an OT-I TCR-expressing Jurkat T cell line.
-
Wash and resuspend T cells at a concentration of 2 x 10^6^ cells/mL in complete RPMI-1640.
-
-
Co-culture:
-
After peptide pulsing, wash the APCs to remove excess peptide.
-
Add 100 µL of peptide-pulsed APCs (1 x 10^5^ cells) to each well of a 96-well plate.
-
Add 100 µL of OT-I T cells (2 x 10^5^ cells) to each well.
-
Include negative controls (unpulsed APCs or APCs pulsed with a null peptide like VSV) and positive controls (anti-CD3/CD28 antibodies).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis, such as flow cytometry for activation markers or a proliferation assay.
-
Flow Cytometry for T Cell Activation Markers
This protocol details the staining of T cells to assess the expression of surface activation markers.
Materials:
-
Stimulated T cells from the in vitro stimulation assay.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against mouse CD8, CD25, and CD69.
-
Fixable viability dye.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Gently resuspend the cells in the 96-well plate and transfer them to FACS tubes or a V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Viability Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at 4°C, protected from light.
-
-
Surface Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the titrated amounts of anti-CD8, anti-CD25, and anti-CD69 antibodies.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing and Fixation:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of 1% paraformaldehyde for fixation.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer. Gate on live, single CD8+ T cells to analyze the expression of CD25 and CD69.
-
Signaling Pathways and Experimental Workflows
T Cell Receptor Signaling Cascade
The strength of the signal initiated by the TCR is proportional to the binding affinity of the pMHC ligand. High-affinity ligands like OVA induce a robust signaling cascade, leading to strong T cell activation. In contrast, the medium-affinity T4 peptide elicits a weaker signal, which can result in different downstream cellular outcomes.
Caption: TCR signaling strength varies with peptide affinity.
Experimental Workflow for T Cell Cross-Reactivity Analysis
The following diagram illustrates a typical workflow for studying T cell cross-reactivity using OVA peptide variants.
Caption: Workflow for analyzing T cell cross-reactivity.
Conclusion
The study of T cell responses to the this compound and its variants provides valuable insights into the mechanisms of T cell activation and cross-reactivity. The medium-affinity nature of T4 makes it an excellent tool for dissecting the signaling thresholds required for different T cell effector functions. The data and protocols presented in this guide offer a framework for designing and interpreting experiments aimed at understanding the complexities of TCR recognition and its implications for immunotherapy and vaccine development.
References
- 1. T cell receptor cross-reactivity directed by antigen-dependent tuning of peptide-MHC molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods [frontiersin.org]
- 3. Frontiers | The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer [frontiersin.org]
- 4. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of T Cell Expansion: A Comparative Guide to OVA vs. OVA-T4 Peptide Stimulation
For Researchers, Scientists, and Drug Development Professionals
The consistent and reproducible expansion of antigen-specific T cells is a cornerstone of immunological research and the development of cell-based therapies. The choice of peptide antigen used for stimulation is a critical factor influencing the magnitude and phenotype of the expanded T cell population. This guide provides an objective comparison of T cell stimulation using the high-affinity ovalbumin (OVA) peptide (SIINFEKL) and its medium-affinity variant, OVA-T4 (SIITFEKL), with a focus on the reproducibility of the initial signaling events that precede expansion.
Comparative Analysis of T Cell Signaling Strength
The reproducibility of T cell expansion is fundamentally linked to the consistency of the initial T cell receptor (TCR) signaling cascade. A comparative phosphoproteomic analysis of Jurkat T cells expressing the OT-1 TCR reveals distinct and quantifiable differences in signaling strength upon stimulation with OVA and T4 peptide-MHC (pMHC) tetramers. These differences, summarized in the table below, provide a molecular basis for understanding the expected outcomes of T cell stimulation with these peptides.
| Signaling Pathway/Protein | OVA (High-Affinity) Stimulation | T4 (Medium-Affinity) Stimulation | Key Takeaway |
| Overall Tyrosine Phosphorylation | Strong induction of global tyrosine phosphorylation. | Moderate induction of tyrosine phosphorylation. | Signaling strength correlates with peptide affinity. |
| Key Kinases | |||
| LCK | Significantly upregulated phosphorylation. | Upregulated phosphorylation, but to a lesser extent than OVA. | Differential activation of a key initiating kinase. |
| ZAP70 | Robust phosphorylation, indicating strong TCR engagement. | Detectable but reduced phosphorylation compared to OVA. | Weaker downstream signal propagation with T4. |
| Downstream Signaling Molecules | |||
| LAT | Highly phosphorylated, crucial for signalosome formation. | Lower levels of phosphorylation compared to OVA. | Impact on the assembly of critical signaling complexes. |
| SLP76 | Strong phosphorylation, essential for PLCγ1 activation. | Reduced phosphorylation, leading to attenuated downstream signaling. | Affects pathways leading to calcium flux and MAPK activation. |
Data summarized from a phosphoproteomic study on Jurkat T cells expressing OT-1 TCR stimulated with pMHC tetramers.[1]
Experimental Protocols
T Cell Stimulation for Phosphoproteomic Analysis
This protocol details the stimulation of Jurkat T cells expressing the OT-1 TCR for the analysis of tyrosine phosphorylation events.
Materials:
-
Jurkat T cells expressing OT-1 TCR and CD8 coreceptor
-
Serum-free RPMI medium
-
H-2Kb MHC tetramers complexed with either SIINFEKL (OVA) or SIITFEKL (T4) peptide
-
Anti-CD3 IgM antibody (as a control)
-
Dulbecco's phosphate-buffered saline (DPBS)
-
Lysis buffer (1% (w/v) SDS, 100 mM Tris-HCl, pH 7.6)
-
Protease and Phosphatase Inhibitor cocktail
Procedure:
-
Wash OT-1 Jurkat T cells and resuspend them in serum-free RPMI at a concentration of 50 million cells per mL.[1]
-
Incubate the cells with either 10 nM of the respective pMHC tetramer (OVA or T4) or ~1 ug/mL of anti-CD3 antibody on ice for 1 hour.[1]
-
Initiate stimulation by transferring the cells from ice to a 37°C water bath.[1]
-
After 3 minutes of stimulation at 37°C, lyse the cells by adding an equal volume of lysis buffer containing protease and phosphatase inhibitors.[1]
-
The resulting lysate is then processed for downstream applications such as filter-aided sample preparation (FASP) and phosphotyrosine proteomics.
Visualizing Experimental and Logical Frameworks
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing T cell activation by different peptide-MHC complexes.
TCR Signaling Pathway
This diagram outlines the initial signaling cascade following T cell receptor engagement, highlighting key molecules that exhibit differential phosphorylation in response to high versus medium-affinity peptides.
Peptide Affinity and Signaling Strength
The following diagram illustrates the relationship between the binding affinity of the peptide-MHC complex to the TCR and the resulting strength of the downstream signaling cascade, which in turn influences the extent of T cell expansion.
References
Assessing the Binding Affinity of OVA-T4 Peptide to H-2Kb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the OVA-T4 peptide to the murine major histocompatibility complex (MHC) class I molecule H-2Kb. The performance of OVA-T4 is compared with its parent peptide, OVA (SIINFEKL), and other well-characterized H-2Kb-binding peptides. This document includes quantitative binding data, detailed experimental protocols for assessing peptide-MHC interaction, and visualizations of the experimental workflow and the downstream T-cell receptor (TCR) signaling pathway.
Comparative Binding Affinity of H-2Kb Restricted Peptides
The selection of peptides for their ability to bind MHC molecules is a critical step in the development of peptide-based vaccines and immunotherapies. The H-2Kb molecule is a key presenter of antigenic peptides to CD8+ T cells in C57BL/6 mice, a widely used model in immunological research. The following table summarizes the binding affinities of several peptides to H-2Kb, providing a basis for comparing the characteristics of the OVA-T4 variant.
| Peptide Name | Sequence | Origin | Binding Affinity (IC50/Kd) | Reference |
| OVA-T4 | SIITFEKL | Variant of Ovalbumin | Medium Affinity | [1] |
| OVA | SIINFEKL | Ovalbumin (residues 257-264) | Kd: ~1.5 - 7 nM | [2] |
| SIY | SIYRYYGL | Synthetic Peptide Library | Kd: ~150 nM | [2] |
| VSV-8 | RGYVYQGL | Vesicular Stomatitis Virus Nucleoprotein (residues 52-59) | Predicted IC50: 96.02 nM | [3] |
| SEV-9 | FAPGNYPAL | Sendai Virus Nucleoprotein (residues 324-332) | Stable Binder | [4] |
Note: Binding affinity is a critical determinant of a peptide's immunogenicity. High-affinity binders are generally more effective at inducing T-cell responses. The this compound, with its medium affinity, serves as a valuable tool for studying the threshold of T-cell activation and negative selection.
Experimental Protocols
Accurate assessment of peptide-MHC binding affinity is crucial for epitope characterization and immunogenicity studies. Below are detailed methodologies for commonly used in vitro binding assays.
Competitive Peptide Binding Assay
This assay measures the ability of a test peptide to compete with a high-affinity, labeled (radiolabeled or fluorescently labeled) probe peptide for binding to purified MHC molecules. The concentration of the test peptide that inhibits 50% of the labeled probe peptide binding is known as the IC50 value, which is inversely proportional to the binding affinity.
Materials:
-
Purified soluble H-2Kb molecules
-
High-affinity, labeled probe peptide (e.g., radiolabeled consensus motif peptide)
-
Test peptides (e.g., OVA-T4 and other comparators)
-
Assay buffer (e.g., PBS with protease inhibitors and a non-ionic detergent)
-
96-well filter plates or other separation method (e.g., size-exclusion chromatography)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified H-2Kb molecules to a predetermined concentration in assay buffer.
-
Prepare a stock solution of the labeled probe peptide and determine its specific activity or fluorescence intensity.
-
Prepare serial dilutions of the unlabeled test peptides and a positive control (unlabeled version of the probe peptide).
-
-
Binding Reaction:
-
In a 96-well plate, combine a fixed concentration of purified H-2Kb molecules with a fixed, low concentration of the labeled probe peptide.
-
Add varying concentrations of the unlabeled test peptides to the wells. Include wells with no competitor (for maximum binding) and wells with a high concentration of unlabeled probe peptide (for non-specific binding).
-
Incubate the plate at room temperature or 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Probe:
-
Capture the peptide-MHC complexes. For assays using filter plates, this is achieved by vacuum filtration, where the complexes are retained on the membrane.
-
Wash the wells to remove unbound labeled probe peptide.
-
-
Quantification:
-
Quantify the amount of labeled probe bound to the MHC molecules in each well using a scintillation counter (for radiolabeled probes) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of probe binding for each concentration of the test peptide relative to the maximum binding (no competitor).
-
Plot the percentage of binding against the log concentration of the test peptide.
-
Determine the IC50 value from the resulting dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand (peptide) and an analyte (MHC molecule).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified soluble H-2Kb molecules
-
Test peptides
-
SPR running buffer (e.g., HBS-EP)
-
Amine coupling kit for immobilization
Procedure:
-
Immobilization of H-2Kb:
-
Activate the sensor chip surface using the amine coupling kit.
-
Inject the purified H-2Kb molecules over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test peptide in running buffer.
-
Inject the peptide solutions over the immobilized H-2Kb surface at a constant flow rate. This is the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the peptide from the H-2Kb. This is the dissociation phase.
-
Regenerate the sensor surface between different peptide injections if necessary.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams showing the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing peptide-MHC binding affinity using a competitive assay.
Caption: Workflow for a competitive peptide-MHC binding assay.
T-Cell Receptor Signaling Pathway
Upon recognition of the peptide-H-2Kb complex by a specific T-cell receptor (TCR), a signaling cascade is initiated within the T cell, leading to its activation. The following diagram outlines the key events in this pathway.
Caption: Key events in the TCR signaling cascade upon pMHC recognition.
References
- 1. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Item - Predicted peptide binding affinity to H-2Kb for peptides that poorly, or do not, support Ly49W/C and H-2Kb interaction. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Preferred size of peptides that bind to H-2 Kb is sequence dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Peptides for OVA-T4 Stimulation Experiments
For researchers, scientists, and drug development professionals, selecting the appropriate control peptides is paramount for the accuracy and validity of T-cell stimulation experiments. This guide provides a comprehensive comparison of control peptides for Ovalbumin (OVA)-specific CD4+ T-cell (T4) stimulation assays, supported by experimental data and detailed protocols.
The activation of CD4+ T-cells is a critical event in the adaptive immune response. In vitro T-cell stimulation assays are fundamental tools for studying T-cell activation, differentiation, and effector functions. A widely used model system for these studies involves the use of T-cells from OT-II transgenic mice, which express a T-cell receptor (TCR) specific for the OVA peptide 323-339 presented by the MHC class II molecule I-Ab. To ensure the specificity of the observed T-cell responses, it is essential to include appropriate positive and negative controls.
Peptide Selection and Rationale
Stimulating Peptide: OVA (323-339)
-
Sequence: ISQAVHAAHAEINEAGR
-
Function: This peptide is the immunodominant epitope of ovalbumin recognized by the TCR of OT-II CD4+ T-cells. It serves as the primary experimental stimulus to elicit antigen-specific T-cell activation, proliferation, and cytokine production.
Negative Control Peptide: OVA (257-264)
-
Sequence: SIINFEKL
-
Function: This peptide is an MHC class I-restricted epitope from ovalbumin, recognized by OT-I CD8+ T-cells. As OT-II CD4+ T-cells are MHC class II-restricted, they should not respond to this peptide. It is an excellent negative control to demonstrate the specificity of the OT-II TCR for its cognate peptide-MHC class II complex.[1][2]
General Positive Controls
-
Anti-CD3/CD28 Antibodies: These antibodies bypass the need for TCR-peptide-MHC interaction by directly cross-linking the CD3 and CD28 receptors on the T-cell surface, leading to potent, polyclonal T-cell activation.
-
Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin: This combination of chemical mitogens non-specifically activates T-cells by directly activating Protein Kinase C (PKC) and increasing intracellular calcium levels, respectively, mimicking downstream signals of TCR activation.
Comparative Performance Data
The following tables summarize the expected quantitative outcomes from a typical OT-II T-cell stimulation experiment, comparing the effects of the stimulating peptide with the negative control. The data is based on findings from studies investigating OT-II T-cell responses.[1][2]
Table 1: OT-II CD4+ T-Cell Proliferation
| Peptide Stimulus (Concentration) | % Proliferating (CFSElow) CD4+ T-Cells (72h) |
| Unstimulated (Medium only) | < 5% |
| OVA (257-264) (10 µg/mL) | < 5% |
| OVA (323-339) (5 µg/mL) | > 60% |
| Anti-CD3/CD28 (0.5 µg/mL) | > 80% |
Table 2: Cytokine Production by OT-II CD4+ T-Cells
| Peptide Stimulus (Concentration) | IL-2 (pg/mL) (24h) | IFN-γ (pg/mL) (24h) |
| Unstimulated (Medium only) | < 50 | < 100 |
| OVA (257-264) (10 µg/mL) | < 50 | < 100 |
| OVA (323-339) (5 µg/mL) | > 1500 | > 500 |
| Anti-CD3/CD28 (0.5 µg/mL) | > 2000 | > 1000 |
Experimental Protocols
1. OT-II Splenocyte Proliferation Assay (CFSE-based)
This protocol details a method to assess T-cell proliferation by measuring the dilution of the fluorescent dye CFSE upon cell division.
Materials:
-
Spleen from an OT-II mouse
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Peptides: OVA (323-339) and OVA (257-264)
-
Anti-CD3ε and anti-CD28 antibodies
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from the OT-II mouse spleen.
-
Label the splenocytes with CFSE at a final concentration of 5 µM.
-
Seed 2 x 105 CFSE-labeled splenocytes per well in a 96-well round-bottom plate.
-
Add the peptide stimuli to the respective wells:
-
Unstimulated: Medium only
-
Negative Control: OVA (257-264) at 10 µg/mL
-
Experimental: OVA (323-339) at 1, 5, and 10 µg/mL
-
Positive Control: Soluble anti-CD3ε and anti-CD28 antibodies at 0.5 µg/mL each
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 to 96 hours.[1]
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4.
-
Analyze the cells by flow cytometry, gating on the CD4+ T-cell population to assess CFSE dilution.
2. Cytokine Release Assay (ELISA)
This protocol describes the measurement of secreted cytokines in the culture supernatant.
Materials:
-
OT-II splenocytes
-
Complete RPMI-1640 medium
-
Peptides: OVA (323-339) and OVA (257-264)
-
Anti-CD3ε antibody
-
24-well plates
-
ELISA kits for mouse IL-2 and IFN-γ
Procedure:
-
Seed 1 x 106 OT-II splenocytes per well in a 24-well plate.
-
Add the stimuli to the respective wells:
-
Negative Control: OVA (257-264) at 10 µg/mL
-
Experimental: OVA (323-339) at 5 µg/mL
-
Positive Control: Soluble anti-CD3ε antibody at 0.5 µg/mL
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cells.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and procedures involved, the following diagrams are provided.
References
Unraveling the Link: TCR Affinity and T-Cell Responses to OVA-T4 Peptide
A comprehensive analysis of how the binding strength of the T-cell receptor (TCR) to the OVA-T4 peptide dictates the functional outcomes of T-cell activation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of TCR affinity and corresponding functional responses, supported by quantitative data and detailed experimental methodologies.
The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. The affinity of this interaction is a critical determinant of T-cell fate and function. This guide focuses on the well-characterized model antigen, ovalbumin (OVA), and specifically the T4 variant peptide (SIITFEKL), to explore the correlation between TCR affinity and a spectrum of T-cell functional responses. By examining quantitative data from various studies, we aim to provide a clear comparison of how varying TCR affinities for OVA peptide variants translate into differential activation, cytokine production, proliferation, and cytotoxic activity.
Quantitative Correlation of TCR Affinity and Functional Responses
The following tables summarize the quantitative relationship between the affinity of the OT-I TCR for various OVA peptide variants and the resulting T-cell functional responses. The OT-I TCR is a transgenic receptor specific for the OVA peptide SIINFEKL (N4) presented by the H-2Kb MHC class I molecule.
Table 1: TCR Affinity and T-Cell Activation
This table presents the revised three-dimensional (3D) equilibrium dissociation constants (KD) for the OT-I TCR binding to different OVA peptide variants, as determined by surface plasmon resonance (SPR). Lower KD values indicate higher affinity. These are correlated with the peptide concentration required to achieve 50% of the maximal T-cell activation (EC50), measured by the upregulation of the early activation marker CD69.
| Peptide Variant | Amino Acid Sequence | 3D TCR Affinity (KD, µM) | T-Cell Activation (EC50 for CD69, µM) |
| N4 (OVA) | SIINFEKL | 6.4 | 0.0001 |
| T4 | SIITFEKL | 28 | 0.01 |
| Q4 | SIIQFEKL | 15 | 0.001 |
| G4 | SIIGFEKL | 110 | 1 |
| E1 | EIINFEKL | 30 | 10 |
| V4 | SIIVFEKL | >500 | >100 |
Data compiled from studies measuring revised 3D affinities and T-cell activation potency[1].
Table 2: TCR Affinity and IFN-γ Production
This table illustrates the impact of TCR affinity on a key effector function: the production of interferon-gamma (IFN-γ). The EC50 values represent the peptide concentration required to induce a half-maximal IFN-γ response from OT-I T-cells.
| Peptide Variant | Amino Acid Sequence | IFN-γ Production (EC50, nM) |
| T4 | SIITFEKL | 71 |
| V4 | SIIVFEKL | 700 |
Data from studies analyzing IFN-γ production in response to OVA peptide variants[2][3].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. TCR Affinity Measurement by Surface Plasmon Resonance (SPR)
-
Objective: To determine the equilibrium dissociation constant (KD) of the TCR-pMHC interaction.
-
Method:
-
Soluble OT-I TCR is expressed and purified.
-
Biotinylated pMHC monomers (H-2Kb complexed with the respective OVA peptide variant) are refolded and purified.
-
The pMHC monomers are immobilized on a streptavidin-coated sensor chip in a Biacore instrument.
-
A series of concentrations of the soluble OT-I TCR are flowed over the sensor chip.
-
The association and dissociation of the TCR from the pMHC are measured in real-time by detecting changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
2. T-Cell Activation Assay (CD69 Upregulation)
-
Objective: To quantify the potency of different peptide variants in activating T-cells.
-
Method:
-
Naive CD8+ T-cells are isolated from the spleens and lymph nodes of OT-I transgenic mice.
-
Antigen-presenting cells (APCs), such as splenocytes, are pulsed with a range of concentrations of the different OVA peptide variants.
-
The OT-I T-cells are co-cultured with the peptide-pulsed APCs for a defined period (e.g., 4-6 hours).
-
The cells are then stained with fluorescently labeled antibodies against CD8 and CD69.
-
The percentage of CD69-positive cells within the CD8+ T-cell population is determined by flow cytometry.
-
The EC50 value is calculated by plotting the percentage of CD69-positive cells against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Intracellular Cytokine Staining for IFN-γ
-
Objective: To measure the production of IFN-γ by T-cells upon stimulation.
-
Method:
-
OT-I T-cells are stimulated with peptide-pulsed APCs as described in the T-cell activation assay.
-
A protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of culture to cause cytokines to accumulate intracellularly.
-
The cells are harvested and stained for surface markers (e.g., CD8).
-
The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.
-
The cells are stained with a fluorescently labeled antibody specific for IFN-γ.
-
The percentage of IFN-γ-producing cells within the CD8+ T-cell population is quantified by flow cytometry.
-
4. T-Cell Proliferation Assay (CFSE Dilution)
-
Objective: To assess the proliferative capacity of T-cells in response to peptide stimulation.
-
Method:
-
OT-I T-cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
-
The CFSE-labeled T-cells are co-cultured with peptide-pulsed APCs for several days (e.g., 3-5 days).
-
As the T-cells divide, the CFSE dye is distributed equally between the daughter cells, leading to a halving of fluorescence intensity with each cell division.
-
The cells are harvested and analyzed by flow cytometry.
-
The proliferation of the T-cells is visualized as a series of peaks with progressively lower fluorescence intensity, each peak representing a successive generation of divided cells.
-
5. In Vivo Cytotoxicity Assay
-
Objective: To measure the ability of activated T-cells to kill target cells presenting the specific peptide.
-
Method:
-
Target cells (e.g., splenocytes) are divided into two populations. One population is pulsed with the specific peptide of interest (e.g., T4) and labeled with a high concentration of CFSE (CFSEhigh). The other population is pulsed with an irrelevant peptide and labeled with a low concentration of CFSE (CFSElow) to serve as an internal control.
-
The two populations of target cells are mixed in a 1:1 ratio and injected intravenously into a recipient mouse that has been previously immunized to generate OVA-specific cytotoxic T lymphocytes (CTLs).
-
After a few hours, splenocytes from the recipient mouse are harvested and analyzed by flow cytometry.
-
The ratio of CFSEhigh to CFSElow cells is determined. A reduction in this ratio compared to a control mouse that did not receive CTLs indicates specific lysis of the target cells.
-
The percentage of specific lysis is calculated using the formula: [1 - (ratio in experimental mouse / ratio in control mouse)] x 100.
-
Visualizing the Pathways and Processes
TCR Signaling Pathway
Caption: TCR signaling cascade initiated by pMHC binding.
Experimental Workflow for T-Cell Functional Analysis
Caption: Workflow for assessing T-cell functional responses.
Relationship between TCR Affinity and Functional Outcome
Caption: TCR affinity dictates T-cell functional outcomes.
References
Safety Operating Guide
Essential Safety and Handling of OVA-T4 Peptide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling OVA-T4 Peptide, including personal protective equipment (PPE), operational protocols, and disposal plans.
When working with this compound, a substance used in immunological research, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment, handling procedures, and disposal methods based on available safety data sheets.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses | With side shields |
| Hand Protection | Gloves | Impermeable and resistant to the chemical |
| Body Protection | Laboratory coat | To prevent skin contact |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure the integrity of the product and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any damage.
-
Store the lyophilized peptide at -20°C for long-term storage.
-
For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.
Preparation and Use:
-
Handle the peptide in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the lyophilized powder.
-
Wear the appropriate PPE as detailed in the table above.
-
When reconstituting the peptide, use the recommended solvent and gently agitate to dissolve the contents. Avoid vigorous shaking.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Do not eat, drink, or smoke in the laboratory area where the peptide is being handled.
The following diagram illustrates the recommended workflow for the safe handling of this compound:
Safe Handling Workflow for this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.
-
Unused Peptide: Dispose of the original vial containing the unused peptide in accordance with institutional and local regulations for chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the peptide should be collected in a sealed, labeled waste container and disposed of as chemical waste according to institutional guidelines.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in their laboratories, contributing to a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
